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  • Product: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one
  • CAS: 64559-93-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Mechanistic Synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one: A Comprehensive Guide for Researchers

Executive Summary In the landscape of synthetic organic chemistry and polymer science, the 1,3-dioxolan-4-one scaffold represents a highly versatile structural motif. Specifically, 2-ethyl-2-phenyl-1,3-dioxolan-4-one sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and polymer science, the 1,3-dioxolan-4-one scaffold represents a highly versatile structural motif. Specifically, 2-ethyl-2-phenyl-1,3-dioxolan-4-one stands out as a critical compound that bridges the gap between complex mechanistic organic chemistry and advanced materials science. Originally synthesized to demonstrate a rare and highly stereospecific 1,3-hydride shift, this compound serves as a foundational model for understanding carbocation rearrangements. Today, derivatives of this class are actively leveraged in drug development as chiral auxiliaries and in polymer chemistry as sustainable monomers for aliphatic polyesters.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a deep dive into the structural topology, mechanistic synthesis, and experimental validation of 2-ethyl-2-phenyl-1,3-dioxolan-4-one. The protocols detailed herein are engineered to be self-validating, ensuring high reproducibility and yield in your laboratory workflows.

Molecular Architecture and Physicochemical Profile

The core architecture of 2-ethyl-2-phenyl-1,3-dioxolan-4-one is defined by a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at position 4. This makes the core structure a cyclic acetal-lactone. The defining feature of this specific derivative is the quaternary carbon at the C2 position, which is disubstituted with an ethyl group and a phenyl ring.

This structural topology creates a highly stable, sterically hindered center at C2, which dictates the molecule's behavior in subsequent ring-opening polymerizations or nucleophilic attacks.

Data Presentation: Physicochemical Properties

To facilitate rapid reference and comparative analysis, the quantitative structural data of the compound is summarized below.

Table 1: Physicochemical and Structural Properties of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

PropertyValueStructural Significance
IUPAC Name 2-Ethyl-2-phenyl-1,3-dioxolan-4-oneStandardized nomenclature defining the exact substitution pattern.
Molecular Formula C₁₁H₁₂O₃Confirms the condensation of the 9-carbon and 2-carbon precursors.
Molecular Weight 192.21 g/mol Essential for stoichiometric calculations in bulk polymerization.
Core Scaffold 1,3-dioxolan-4-oneA 5-membered lactone/acetal hybrid susceptible to acid-catalyzed ring opening.
C2 Substituents Ethyl (-CH₂CH₃), Phenyl (-C₆H₅)Provides steric bulk and lipophilicity, driving phase partitioning.
Hydrogen Bond Donors 0Renders the molecule highly hydrophobic.
Hydrogen Bond Acceptors 3 (O1, O3, C=O)Allows for coordination with Lewis or Brønsted acid catalysts.
Rotatable Bonds 2 (Ethyl-C2, Phenyl-C2)Influences the conformational flexibility of the pendant groups.

Mechanistic Synthesis: The 1,3-Hydride Shift Rearrangement

The synthesis of 2-ethyl-2-phenyl-1,3-dioxolan-4-one is a masterclass in thermodynamically driven carbocation rearrangements. As first elucidated by [1], the formation of this ring is achieved through a concerted 1,3-hydride shift—a mechanism that bypasses the traditional stepwise 1,2-shifts due to the overwhelming stability of the resulting benzylic oxocarbenium ion.

The Causality of the Reaction Pathway
  • Protonation: The starting material, (1-phenylallyl)oxyacetic acid, features a terminal alkene. Exposure to a strong Brønsted acid (2 N HCl) protonates the terminal double bond, generating a secondary aliphatic carbocation.

  • The 1,3-Hydride Shift: Secondary carbocations are inherently unstable. The molecule possesses a benzylic hydrogen at the carbon attached to the phenyl ring and the ether oxygen. Driven by thermodynamics, this hydride migrates across three atoms directly to the secondary carbocation.

  • Stabilization: This shift generates a benzylic carbocation that is heavily stabilized by both the resonance of the adjacent phenyl ring and the electron-donating effect of the adjacent ether oxygen (oxocarbenium character).

  • Intramolecular Cyclization: The terminal carboxylic acid acts as an internal nucleophile. The hydroxyl oxygen of the carboxylic acid attacks the highly electrophilic benzylic carbocation, closing the 5-membered ring and yielding the target 1,3-dioxolan-4-one.

Mechanism A α-Ethenylbenzenemethanol + Sodium Chloroacetate B (1-Phenylallyl)oxyacetic Acid (Intermediate) A->B Condensation (DMF) C Protonation of Alkene (2 N HCl / Ether) B->C Acid Addition D Secondary Carbocation Formation C->D H+ Transfer E Concerted 1,3-Hydride Shift (Stereospecific) D->E Rearrangement F Benzylic Carbocation Formation E->F Hydride Migration G Intramolecular Cyclization (Carboxylic Acid Attack) F->G Ring Closure H 2-Ethyl-2-phenyl-1,3-dioxolan-4-one (Target Product) G->H Deprotonation

Mechanistic workflow detailing the 1,3-hydride shift to form 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

Experimental Protocol: Step-by-Step Synthesis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The choice of a biphasic solvent system in Step 2 is not arbitrary; it is a deliberate engineering choice to prevent product degradation.

Step 1: Preparation of the Intermediate
  • Reagent Assembly: In a flame-dried, argon-purged flask, dissolve the sodium salt of α-ethenylbenzenemethanol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Condensation: Slowly add sodium chloroacetate (1.1 equiv) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4 hours to drive the Williamson ether synthesis.

  • Isolation: Quench with water, acidify mildly, and extract with ethyl acetate. The resulting organic layer contains the intermediate, (1-phenylallyl)oxyacetic acid.

Step 2: Acid-Catalyzed Rearrangement (The Critical Step)
  • Biphasic Setup: Dissolve the isolated (1-phenylallyl)oxyacetic acid in diethyl ether. Expert Insight: The ether layer serves a dual purpose. It solvates the intermediate while immediately sequestering the highly lipophilic target product away from the aqueous acidic phase, preventing unwanted hydrolysis of the newly formed lactone ring.

  • Acid Addition: Vigorously stir the ether solution and add an equal volume of 2 N HCl aqueous solution.

  • Reaction Monitoring: Stir at room temperature for 12 hours. The reaction progress can be monitored via TLC (Hexanes/Ethyl Acetate 8:2), looking for the disappearance of the polar acid spot and the emergence of a highly non-polar product spot.

  • Workup & Validation: Separate the organic ether layer. Wash sequentially with saturated NaHCO₃ (to remove unreacted starting acid—a self-validating step ensuring only the neutral cyclized product remains) and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pure 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

Broader Applications in Polymer Chemistry

Beyond its mechanistic elegance, the 1,3-dioxolan-4-one class has become a cornerstone in the development of sustainable materials. As demonstrated by [2], these cyclic acetal-esters act as highly efficient monomers for the metal-free, bulk preparation of aliphatic polyesters, such as Polylactic Acid (PLA) derivatives.

When subjected to Brønsted acid catalysts (e.g., p-toluenesulfonic acid), the 1,3-dioxolan-4-one ring undergoes Ring-Opening Polymerization (ROP). The thermodynamic driving force for this polymerization is the elimination of a volatile ketone or aldehyde by-product (in the case of 2-ethyl-2-phenyl-1,3-dioxolan-4-one, this would be propiophenone). This methodology allows for solvent-free polymerization with complete retention of stereochemistry, making it highly attractive for the green synthesis of biodegradable plastics and drug-delivery matrices.

Polymerization A 1,3-Dioxolan-4-one Monomer C Ring-Opening Polymerization (ROP) A->C Bulk Conditions B Brønsted Acid Catalyst (e.g., p-TsOH) B->C Activation D Aliphatic Polyester (PLA Derivative) C->D Chain Growth E Ketone/Aldehyde By-product Release C->E Thermodynamic Driving Force

Logical relationship of 1,3-dioxolan-4-one ring-opening polymerization to form aliphatic polyesters.

References

  • Title: A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one Source: Journal of the American Chemical Society (1977), 99(18), 6038-6042. URL: [Link]

  • Title: 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA Source: Polymers (2020), 12(10), 2396. URL: [Link]

Exploratory

2-Ethyl-2-phenyl-1,3-dioxolan-4-one physical and chemical properties

An In-depth Technical Guide to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Executive Summary This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 2-Ethyl-2-phenyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Executive Summary

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one. As a compound with limited direct characterization in peer-reviewed literature, this document establishes a foundational understanding by leveraging established chemical principles and extrapolating data from structurally analogous compounds. The guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, handling, and potential applications of this heterocyclic molecule. We will delve into a proposed synthetic pathway, predict its spectroscopic signature, and explore its chemical reactivity, grounding all assertions in authoritative sources.

Introduction: The 1,3-Dioxolan-4-one Scaffold

The 1,3-dioxolan-4-one ring system represents a versatile class of heterocyclic compounds. These structures, which are formally cyclic acetals of α-hydroxy acids, have garnered significant interest in modern organic synthesis. Their utility stems from several key features: they are readily formed from renewable α-hydroxy acids[1], they can serve as chiral acyl anion equivalents in asymmetric synthesis[2], and they are effective monomers for the ring-opening polymerization (ROP) to produce biodegradable polyesters, such as polylactic acid (PLA)[3][4]. The polymerization is often driven by the release of a small, volatile molecule (e.g., formaldehyde or a ketone), making the process thermodynamically favorable[3]. The specific compound of interest, 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, incorporates a quaternary, spirocyclic acetal functionality, which imparts unique steric and electronic properties that influence its stability and reactivity.

Molecular Structure and Identifiers

The structure of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one is defined by a five-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone at position 4. The C2 carbon is substituted with both an ethyl and a phenyl group.

  • IUPAC Name: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 208.21 g/mol

  • Canonical SMILES: CCC1(OC(=O)CO1)C2=CC=CC=C2

Caption: Molecular structure of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Compound
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar organic esters and acetals.
Boiling Point > 250 °C (at 760 mmHg)Higher than smaller analogs due to increased molecular weight and phenyl group.
Melting Point < 25 °CLikely a liquid at room temperature, similar to many 2,2-disubstituted dioxolanones.
Density ~1.15 g/mLBased on the density of similar phenyl-substituted heterocycles.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Insoluble in water.The ester and acetal groups provide polarity, but the hydrocarbon backbone dominates.
Refractive Index ~1.51Estimated based on analogs like 2,2-dimethyl-1,3-dioxolan-4-one (n20/D 1.415) with an increase due to the phenyl group.

Synthesis and Manufacturing

The most direct and established method for synthesizing 1,3-dioxolan-4-ones is the acid-catalyzed condensation of an α-hydroxy acid with a ketone or aldehyde.[3][5] For the target molecule, this involves the reaction of glycolic acid with propiophenone.

Experimental Protocol: Synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid (1.0 eq.), propiophenone (1.05 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the glycolic acid.

  • Azeotropic Dehydration: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

reactants Propiophenone + Glycolic Acid conditions p-TsOH (cat.) Toluene, Reflux (-H₂O via Dean-Stark) reactants->conditions product 2-Ethyl-2-phenyl-1,3-dioxolan-4-one conditions->product

Caption: Proposed synthetic workflow for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

Chemical Reactivity and Stability

The reactivity of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one is governed by the two key functional groups within its structure: the cyclic ester (lactone) and the acetal.

  • Hydrolysis: The compound is expected to be sensitive to acid-catalyzed hydrolysis, which would cleave both the acetal and the ester linkages to regenerate propiophenone and glycolic acid. It should exhibit greater stability under neutral and basic conditions, although strong bases could potentially induce saponification of the lactone.[6]

  • Thermal Stability: Upon heating, 1,3-dioxolan-4-ones can undergo thermal fragmentation. This typically involves the elimination of the corresponding ketone (propiophenone) and carbon monoxide or carbon dioxide, depending on the fragmentation pathway.[2]

  • Ring-Opening Polymerization (ROP): By analogy with other 1,3-dioxolan-4-ones, this molecule could serve as a monomer for ROP. Catalyzed by a suitable Lewis acid or organocatalyst, it could polymerize with the elimination of propiophenone to form polyglycolic acid (PGA), a well-known biodegradable polymer.[3] This presents a potential application in materials science.

target 2-Ethyl-2-phenyl-1,3-dioxolan-4-one hydrolysis Acid-Catalyzed Hydrolysis target->hydrolysis H₃O⁺ thermal Thermal Fragmentation target->thermal Δ rop Ring-Opening Polymerization target->rop Catalyst hydrolysis_prod Propiophenone + Glycolic Acid hydrolysis->hydrolysis_prod thermal_prod Propiophenone + CO/CO₂ + Fragments thermal->thermal_prod rop_prod Polyglycolic Acid + Propiophenone rop->rop_prod

Caption: Key reactivity pathways of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

Predicted Spectroscopic Profile

The definitive structural confirmation of a synthesized compound relies on spectroscopic analysis. The following is a predicted profile for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one based on established spectral data for analogous structures.[1][7][8]

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50 - 7.30Multiplet5HAromatic protons (C₆H₅)
~ 4.35Singlet2HMethylene protons (O-CH₂-C=O)
~ 2.10Quartet2HMethylene protons (-CH₂-CH₃)
~ 0.95Triplet3HMethyl protons (-CH₂-CH₃)
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 172Carbonyl carbon (C=O)
~ 140Quaternary aromatic carbon (ipso-C)
~ 129 - 126Aromatic carbons (CH)
~ 108Acetal carbon (O-C(Et)(Ph)-O)
~ 65Methylene carbon (O-CH₂)
~ 32Methylene carbon (-CH₂)
~ 8Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2980, 2880MediumAliphatic C-H stretch
~ 1785 Strong C=O stretch (lactone)
~ 1600, 1490Medium-WeakAromatic C=C stretch
~ 1250 - 1050StrongC-O stretch (ester and acetal)
~ 760, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 208.0786 (for C₁₁H₁₂O₃)

  • Major Fragmentation Pathways:

    • Loss of the ethyl group: m/z = 179 [M-29]⁺

    • Loss of CO₂ from the lactone: m/z = 164 [M-44]⁺

    • Formation of the propiophenone cation: m/z = 134

    • Formation of the phenyl cation: m/z = 77

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one is unavailable, general precautions for handling laboratory chemicals of this class should be strictly followed. Based on data for similar compounds like 2,2-dimethyl-1,3-dioxolan-4-one, the compound may be flammable and cause skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Development

The unique structure of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one suggests several potential applications in scientific research and development:

  • Monomer for Novel Polyesters: As previously discussed, its ability to undergo ROP could be exploited to create new biodegradable polymers with tailored properties.[3][4][10]

  • Synthetic Intermediate: The lactone functionality is reactive towards nucleophiles, opening the door for the synthesis of more complex molecules. For example, reaction with amines could yield N-substituted 2-hydroxy-2-phenylbutanamides, which could be of interest in medicinal chemistry.

  • Pro-drug Design: The ester and acetal linkages could be designed to undergo hydrolysis under specific physiological conditions, making the scaffold a candidate for pro-drug development.

Conclusion

2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a compound of significant synthetic interest, situated at the intersection of acetal and lactone chemistry. While direct experimental data is sparse, this guide has constructed a detailed, predictive profile of its physical and chemical properties based on the well-understood behavior of the 1,3-dioxolan-4-one scaffold. The proposed synthesis is straightforward, and the predicted reactivity and spectroscopic signatures provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this molecule in materials science, organic synthesis, and medicinal chemistry.

References

  • Crescenzi, B., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers (Basel), 12(10), 2396. [Link]

  • Aitken, R. A. (2008). New synthetic uses for chiral 1,3-dioxolan-4-ones. St Andrews Research Repository. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. [Link]

  • Pearson, W. H., & Cheng, M. C. (1991). Synthesis of 1,3,dioxolan-4-ones. An improved procedure. The Journal of Organic Chemistry, 56(12), 3976-3980. [Link]

  • PubChem. (n.d.). 1,3-Dioxolan-4-one. National Center for Biotechnology Information. [Link]

  • Şucu, T. (2023). Bis(1,3-dioxolan-4-one)s as Cross-linkers for Polyester Resins. University of Edinburgh Research Explorer. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • Shaver, M. P., et al. (2020). Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate. [Link]

  • Shkodina, L., et al. (2018). Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-imidazoles and 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles. ResearchGate. [Link]

  • Salomaa, P., & Kankaanperä, A. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica. [Link]

  • Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl Derivatives. Part II. The Three Geometric Isomers of 2,4,5-Trimethyl-1,3-Dioxolan. Amanote Research. [Link]

  • Crescenzi, B., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. MDPI. [Link]

  • Guala, M., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Google Patents. (n.d.). EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. [Link]

Sources

Foundational

Mechanism of 1,3-Hydride Shift in 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Formation: A Mechanistic and Methodological Guide

Executive Summary The acid-catalyzed rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one represents a landmark transformation in physical organic chemistry. Driven by a rare, stereospeci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acid-catalyzed rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one represents a landmark transformation in physical organic chemistry. Driven by a rare, stereospecific [1,3]-hydride shift, this reaction elegantly demonstrates how thermodynamic sinks—specifically the formation of highly stabilized oxocarbenium ions—can dictate complex intramolecular cascades. This whitepaper deconstructs the mechanistic causality, thermodynamic drivers, and experimental protocols required to execute and validate this transformation, providing a comprehensive guide for synthetic chemists and drug development professionals.

Chemical Context & Thermodynamic Drivers

The formation of 1,3-dioxolan-4-ones typically proceeds via the condensation of α -hydroxy acids with ketones or aldehydes. However, the unique pathway discovered by [1] bypasses standard acetalization. Instead, it utilizes an acyclic allyl ether precursor—(1-phenylallyl)oxyacetic acid—and relies on a cascade of protonation, hydride migration, and cyclization.

The causality of this reaction is rooted in carbocation thermodynamics . The initial protonation of the terminal alkene generates a transient secondary aliphatic carbocation. This species is thermodynamically unstable. The system rapidly undergoes a [1,3]-hydride shift from the benzylic position to the secondary carbocation. While thermal [1,3]-hydride shifts are symmetry-forbidden in neutral aliphatic systems per Woodward-Hoffmann rules, they are symmetry-allowed in carbocations via a bridged, protonated cyclopropane-like transition state. The driving force is the massive thermodynamic stabilization achieved by converting a secondary carbocation into a tertiary, benzylic oxocarbenium ion .

Mechanistic Pathway: The[1,3]-Hydride Migration

The transformation proceeds through three distinct, highly orchestrated stages:

  • Alkene Protonation: The terminal alkene of (1-phenylallyl)oxyacetic acid is protonated by a strong acid (e.g., 2 N HCl), yielding a secondary carbocation ( −CH+−CH3​ ).

  • Intramolecular [1,3]-Hydride Shift: The hydride at the benzylic carbon ( C1​ ) migrates to the secondary carbocation ( C3​ ). This yields a highly stabilized oxocarbenium ion, where the positive charge is delocalized across the phenyl ring and the adjacent ether oxygen.

  • Stereospecific Cyclization: The pendant carboxylic acid group acts as an internal nucleophile, attacking the oxocarbenium carbon to form the 5-membered 1,3-dioxolan-4-one ring. Deprotonation yields the final product, bearing an ethyl and a phenyl group at the C2 position.

Mechanism A 1. Precursor (1-Phenylallyl)oxyacetic acid B 2. Protonation Secondary Carbocation A->B + H+ (HCl) C 3. [1,3]-H Shift Tertiary Oxocarbenium B->C Intramolecular Hydride Shift D 4. Cyclization 2-Ethyl-2-phenyl-1,3-dioxolan-4-one C->D -COOH Attack & Deprotonation

Figure 1: Mechanistic sequence of the 1,3-hydride shift and subsequent cyclization.

Evidence of Intramolecularity and Stereospecificity

To prove that the hydride shift is strictly intramolecular and not a result of solvent-mediated proton exchange, isotopic crossover experiments are mandatory[1].

When a 1:1 mixture of distinct monodeuterated allyl alcohols is subjected to the reaction conditions, mass spectrometry reveals no crossover products (i.e., no undeuterated or dideuterated species are formed). Furthermore, starting with the chiral enantiomer (+)-(1-phenylallyl)oxyacetic acid yields the chiral product (+)-2-ethyl-2-phenyl-1,3-dioxolan-4-one. This retention of optical activity indicates that the [1,3]-hydride shift and subsequent cyclization occur either via a concerted mechanism or a tightly associated ion-pair that prevents bond rotation prior to nucleophilic attack.

Quantitative Data & Isotopic Labeling Results
Experiment TypePrecursor(s)Observed ProductMechanistic Implication
Standard Rearrangement (1-phenylallyl)oxyacetic acid2-ethyl-2-phenyl-1,3-dioxolan-4-oneConfirms overall cyclization and ethyl group formation.
Deuterium Labeling Monodeuterated analogs (C1-D)Monodeuterated product (Ethyl-D)Confirms hydride migration originates from the C1 benzylic position.
Crossover Study 1:1 mixture of deuterated analogsExclusively monodeuterated (No crossover)Validates the strictly intramolecular nature of the shift.
Stereochemical Tracking Chiral (+)-precursorChiral (+)-productDemonstrates stereospecificity and retention of configuration.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. The choice of a biphasic ether/aqueous HCl system is critical: ether solvates the organic precursor and stabilizes the transient carbocations without acting as a competing nucleophile (which would result in acyclic hemiacetal byproducts).

Step-by-Step Workflow

Step 1: Precursor Synthesis (Condensation)

  • Dissolve the sodium salt of α -ethenylbenzenemethanol (1-phenylprop-2-en-1-ol) in anhydrous DMF.

  • Add 1.1 equivalents of sodium chloroacetate.

  • Stir at ambient temperature until complete consumption of the starting material is observed.

  • Validation Checkpoint 1: Analyze via 1 H-NMR. The disappearance of the hydroxyl proton and the appearance of a singlet at ~4.1 ppm (acetate −CH2​− ) confirms the formation of (1-phenylallyl)oxyacetic acid.

Step 2: Acid-Catalyzed Rearrangement

  • Dissolve the purified (1-phenylallyl)oxyacetic acid in diethyl ether (0.1 M concentration).

  • Add an equal volume of 2 N aqueous HCl.

  • Vigorously stir the biphasic mixture at room temperature for 4-6 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Protocol Validation & Isolation

  • Validation Checkpoint 2 (Structural): Perform 1 H-NMR on the crude mixture. The complex alkene multiplets (~5.0–6.0 ppm) must be completely absent. Look for the diagnostic appearance of an ethyl group: a triplet at ~0.9 ppm ( −CH3​ ) and a quartet at ~2.1 ppm ( −CH2​− ).

  • Validation Checkpoint 3 (Stereochemical): If using chiral precursors, measure the optical rotation via polarimetry to confirm the retention of the (+)-enantiomer.

  • Purify the target 2-ethyl-2-phenyl-1,3-dioxolan-4-one via silica gel chromatography (Hexanes/EtOAc).

Workflow S1 STEP 1: Condensation Reactants: 1-phenylprop-2-en-1-ol + ClCH2COONa Solvent: DMF S2 STEP 2: Acid-Catalyzed Rearrangement Reagents: 2 N HCl, Ether Condition: Ambient Temp S1->S2 S3 STEP 3: Validation (Self-Validating) 1H-NMR: Ethyl group signals (δ 0.9, 2.1) Chiral HPLC: Retention of (+)-enantiomer S2->S3 S4 STEP 4: Product Isolation Target: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one S3->S4

Figure 2: Self-validating experimental workflow for 1,3-dioxolan-4-one synthesis.

Conclusion

The synthesis of 2-ethyl-2-phenyl-1,3-dioxolan-4-one via a [1,3]-hydride shift is a masterclass in exploiting thermodynamic gradients to drive complex molecular rearrangements. By carefully controlling the solvent environment to prevent intermolecular trapping, the secondary carbocation is forced to undergo an intramolecular hydride migration, yielding a highly stable oxocarbenium intermediate. The self-validating protocols detailed above ensure that researchers can confidently replicate this stereospecific cascade, leveraging isotopic and spectroscopic checkpoints to guarantee mechanistic fidelity.

References

  • Eberle, M. K., & Kahle, G. G. (1977). A 1,3-Hydride Shift in the Rearrangement of (1-Phenylallyl)oxyacetic Acid to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one. Journal of the American Chemical Society, 99(18), 6038-6042.[Link]

Sources

Exploratory

Thermodynamic Stability and Molecular Profiling of CAS 64559-93-9: An Advanced Mechanistic Guide

Executive Summary In the landscape of advanced organic synthesis and polymer chemistry, 1,3-dioxolan-4-ones occupy a unique niche as versatile esteracetals. Specifically, CAS 64559-93-9 , chemically identified as (+)-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and polymer chemistry, 1,3-dioxolan-4-ones occupy a unique niche as versatile esteracetals. Specifically, CAS 64559-93-9 , chemically identified as (+)-2-ethyl-2-phenyl-1,3-dioxolan-4-one , represents a highly specialized chiral derivative. This whitepaper provides an in-depth technical analysis of its molecular weight, thermodynamic stability, and the mechanistic pathways governing its synthesis. Designed for researchers and drug development professionals, this guide synthesizes physicochemical data with self-validating experimental protocols to elucidate why this compound acts as a thermodynamic sink in synthetic pathways.

Physicochemical Profiling and Molecular Data

To understand the behavior of CAS 64559-93-9, we must first establish its fundamental molecular parameters. The compound features a 5-membered heterocycle containing both an ester and an acetal linkage, with a chiral center at the C2 position substituted by bulky ethyl and phenyl groups.

Table 1: Quantitative Molecular Profiling of CAS 64559-93-9

ParameterValue / Description
IUPAC Name (+)-2-ethyl-2-phenyl-1,3-dioxolan-4-one
CAS Registry Number 64559-93-9
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Exact Mass 192.0786 Da
Core Structure 1,3-dioxolan-4-one (Esteracetal)
Stereochemistry Enantiopure (+), Chiral center at C2
Estimated Ring Strain ≈ -6.7 kcal/mol (Based on parent DOX core)

Thermodynamic Stability and Ring Strain

The thermodynamic stability of CAS 64559-93-9 is dictated by the low ring strain of the 1,3-dioxolan-4-one (DOX) core and the severe steric hindrance at the C2 position.

Computational gas-phase thermodynamics indicate that the parent 1,3-dioxolan-4-one ring possesses a relatively low ring strain ( ΔH≈−6.7 kcal/mol), making it slightly more stable than comparable lactones like γ -butyrolactone [1]. When the C2 position is heavily substituted—as seen with the ethyl and phenyl groups in CAS 64559-93-9—the molecule becomes exceptionally stable.

In the context of macromolecular science, the polymerizability of cyclic compounds depends heavily on the thermodynamic stability of the resulting homosequences. Monomers with bulky α -position groups (relative to the propagating center) face severe entropic penalties and steric clashes upon ring-opening. Consequently, CAS 64559-93-9 resists homopolymerization, heavily favoring the closed-ring monomeric state at equilibrium [2].

Mechanistic Pathway: The 1,3-Hydride Shift

The synthesis of CAS 64559-93-9 is a classic demonstration of thermodynamic driving forces in organic chemistry. As elucidated by Eberle and Kahle, the compound is formed via the acid-catalyzed rearrangement of (1-phenylallyl)oxyacetic acid [3].

Causality of the Mechanism:

  • Initiation: Protonation of the precursor's alkene group generates a secondary carbocation.

  • Rate-Determining Step: A highly structured 1,3-hydride shift occurs, transferring the positive charge to a more favorable position.

  • Thermodynamic Sink: Intramolecular nucleophilic attack by the carboxylic acid oxygen closes the ring. The reaction is driven to completion because the resulting 5-membered esteracetal ring is thermodynamically far more stable than the acyclic carbocation intermediate. The isolation of the (+)-enantiomer from a chiral precursor confirms the stereospecific, concerted nature of this rearrangement [3].

Mechanism A Precursor (1-Phenylallyl)oxyacetic Acid B Protonation Carbocation Formation A->B H+ Addition C 1,3-Hydride Shift (Rate-Determining) B->C Activation Energy D Ring Closure (Thermodynamic Sink) C->D Intramolecular Attack E CAS 64559-93-9 (+)-2-Ethyl-2-phenyl-1,3-dioxolan-4-one D->E -H+

Mechanistic pathway of CAS 64559-93-9 synthesis via 1,3-hydride shift and ring closure.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are designed to synthesize the compound and empirically prove its thermodynamic stability.

Protocol 1: Synthesis and Isolation of CAS 64559-93-9

Objective: To drive the 1,3-hydride shift rearrangement and isolate the thermodynamically stable dioxolanone.

  • Preparation: Dissolve 10 mmol of enantiopure (1-phenylallyl)oxyacetic acid in 50 mL of anhydrous diethyl ether under an argon atmosphere.

  • Catalysis: Dropwise addition of 2 N HCl at 0 °C. Rationale: The acid protonates the alkene without hydrolyzing the newly formed esteracetal.

  • Rearrangement: Stir the mixture at room temperature for 4 hours. Monitor via TLC (hexane/EtOAc 8:2) until the acyclic precursor is fully consumed, driven by the thermodynamic stability of the ring.

  • Workup: Neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography. Confirm the structure via ¹H NMR (noting the distinct ethyl/phenyl shifts and absence of olefinic protons) and verify the (+) optical rotation via polarimetry.

Protocol 2: Thermodynamic Profiling via Attempted Polymerization

Objective: To empirically validate the thermodynamic barrier against homopolymerization.

  • Initiation: In a nitrogen-filled glovebox, combine 5 mmol of CAS 64559-93-9 with 0.05 mmol of trifluoromethanesulfonic acid (cationic initiator) in 5 mL of anhydrous dichloromethane.

  • Thermal Incubation: Heat to 60 °C for 24 hours. Rationale: While heat provides kinetic energy, the thermodynamic equilibrium (due to low ring strain and high steric bulk) will heavily favor the monomer.

  • Quenching & Precipitation: Quench with triethylamine and attempt to precipitate the polymer in cold methanol.

  • Validation: The absence of a polymeric precipitate visually confirms the thermodynamic barrier. Analyze the residue via Gel Permeation Chromatography (GPC) to definitively prove the lack of high-molecular-weight species.

Workflow S1 1. Sample Preparation Enantiopure CAS 64559-93-9 S2 2. Thermal Profiling (DSC/TGA) Quantify Decomposition Temp S1->S2 S3 3. Ring-Opening Polymerization Attempted Homopolymerization S1->S3 S4 4. Copolymerization Reaction with Oxiranes S3->S4 Homopolymerization Fails (Thermodynamic Barrier) S5 5. GPC & NMR Characterization Assess Monomer Conversion S4->S5 Crossover Reactions

Experimental workflow for evaluating the thermodynamic stability and polymerizability of CAS 64559-93-9.

Applications in Advanced Materials

Because CAS 64559-93-9 is thermodynamically resistant to homopolymerization, it is highly valuable in specialized copolymerization strategies. By reacting nonhomopolymerizable 1,3-dioxolan-4-ones with highly strained monomers (such as oxiranes or lactides), researchers can force crossover reactions. This approach mitigates the thermodynamic disadvantage of the dioxolanone, allowing its incorporation into polymer chains to create advanced, degradable polyesteracetals with highly tunable thermal properties [2].

References

  • Green Chemistry - RSC Publishing. Synthesis and thermodynamics of 1,3-dioxolan-4-one (DOX) and its ring-opening polymerization. Royal Society of Chemistry. 1[1]

  • ACS Macro Letters. Cationic Ring-Opening Co- and Terpolymerizations of Lactic Acid-Derived 1,3-Dioxolan-4-ones with Oxiranes and Vinyl Ethers: Nonhomopolymerizable Monomer for Degradable Co- and Terpolymers. American Chemical Society (2019). 2[2]

  • Journal of the American Chemical Society. A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Eberle, M. K.; Kahle, G. G. (1977). 3[3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Acid-Catalyzed Synthesis of 2-Ethyl-2,5-diphenyl-1,3-dioxolan-4-one

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1,3-Dioxolan-4-one Scaffold The 1,3-dioxolan-4-one moiety is a valuable heterocyclic scaffold in modern organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,3-Dioxolan-4-one Scaffold

The 1,3-dioxolan-4-one moiety is a valuable heterocyclic scaffold in modern organic synthesis. These structures, which are formally cyclic ketals or acetals of α-hydroxy acids, serve as crucial chiral auxiliaries and intermediates in asymmetric synthesis.[1] Their utility stems from the ability to control stereochemistry in subsequent reactions, after which the scaffold can be readily cleaved to reveal the desired functionalized molecule.[1] Furthermore, 1,3-dioxolan-4-ones are recognized as important monomers for the synthesis of biodegradable aliphatic polyesters, such as polylactic acid (PLA), offering an alternative to traditional polymerization routes.[2][3]

This document provides a detailed protocol for the synthesis of a specific derivative, 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one. This compound is synthesized via the acid-catalyzed condensation of (R/S)-mandelic acid with propiophenone. This reaction forms a five-membered ring containing both an ester and a ketal functional group. The procedure described herein utilizes a Dean-Stark apparatus to drive the reaction to completion by removing water, a critical consideration for equilibrium-limited condensation reactions.[3] This guide is designed to provide researchers with a robust and reproducible method, complete with mechanistic insights, purification strategies, and characterization data.

Reaction Principle and Mechanism

The formation of 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one is an acid-catalyzed condensation reaction. The mechanism involves two key transformations occurring in a concerted fashion: ketalization and esterification.

The Causality of Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to activate the carbonyl group of propiophenone.[4] Protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of mandelic acid. This initial step forms a hemiketal intermediate. Subsequently, an intramolecular esterification occurs where the carboxylic acid moiety of the mandelic acid attacks the hemiketal, ultimately leading to cyclization and the elimination of a water molecule.[4] The continuous removal of water via azeotropic distillation is paramount to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

Caption: Overall reaction for the synthesis of 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the synthesis, workup, and purification of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierCat. No.CAS No.
(R/S)-Mandelic Acid≥99%Sigma-AldrichM21090-64-2
Propiophenone≥98%Sigma-AldrichP5640793-55-0
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich4028856192-52-5
TolueneAnhydrous, ≥99.8%Sigma-Aldrich244511108-88-3
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificS233144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichM75067487-88-9
Diethyl EtherACS ReagentFisher ScientificE13860-29-7
HexaneACS ReagentFisher ScientificH302110-54-3
Ethyl AcetateACS ReagentFisher ScientificE145141-78-6
Silica Gel60 Å, 230-400 meshSigma-Aldrich2368417631-86-9

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G A 1. Setup & Reagents - Flame-dry glassware. - Add mandelic acid, propiophenone, toluene, and p-TsOH. B 2. Reaction - Assemble Dean-Stark apparatus. - Reflux for 4-6 hours. - Monitor water collection. A->B C 3. Workup - Cool to room temp. - Quench with NaHCO₃ (aq). - Separate organic layer. B->C D 4. Extraction & Drying - Wash with water and brine. - Dry organic layer with MgSO₄. - Filter. C->D E 5. Solvent Removal - Concentrate in vacuo using a rotary evaporator. D->E F 6. Purification - Perform column chromatography (Hexane/Ethyl Acetate). E->F G 7. Characterization - Obtain NMR, IR, and MS data to confirm structure and purity. F->G

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask, Dean-Stark trap, and reflux condenser under a stream of nitrogen or argon to ensure anhydrous conditions. Allow the apparatus to cool to room temperature.

  • Charging the Flask: To the round-bottom flask, add (R/S)-mandelic acid (10.0 g, 65.7 mmol), propiophenone (9.7 mL, 72.3 mmol, 1.1 eq), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.63 g, 3.3 mmol, 0.05 eq). Add a magnetic stir bar.

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approx. 110-111 °C for toluene) using a heating mantle. Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected. Progress can also be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.[5]

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent using gravity filtration.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification Protocol: Flash Column Chromatography

The crude product often contains unreacted starting materials and by-products, necessitating purification.[6] Flash column chromatography is an effective method.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 98:2 hexane:ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (visualized by UV light or staining) and remove the solvent under reduced pressure to yield the purified 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one.

Characterization and Data

The identity and purity of the final product must be confirmed by spectroscopic methods. The following data are representative of what is expected for the target compound.

ParameterExpected Value/Observation
Physical State Colorless to pale yellow oil or low-melting solid
Yield 75-85% (after purification)
IR (Infrared) Spectroscopy (cm⁻¹) ~1790 (C=O, ester), ~1200-1000 (C-O stretches), ~3060 (Ar-H), ~2980 (Alkyl C-H)
¹H NMR (Proton NMR) Signals corresponding to ethyl, phenyl, and dioxolanone protons
¹³C NMR (Carbon NMR) Signals for carbonyl, ketal, aromatic, and aliphatic carbons
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₁₇H₁₆O₃

Note: Since mandelic acid is used as a racemic mixture, the product will be a mixture of diastereomers, which may lead to signal doubling or complex multiplets in NMR spectra.[7]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene: Highly flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.[8][9] Keep away from heat, sparks, and open flames.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with care.[9]

  • Propiophenone: Combustible liquid. Handle with standard laboratory precautions.

  • Handling: Ensure all glassware is properly secured. Use a heating mantle, not a Bunsen burner, for heating flammable solvents.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and residues should be collected in a designated halogen-free waste container.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one. By carefully controlling reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The detailed purification and characterization guidelines ensure the isolation of a high-purity compound suitable for further applications in drug discovery, fine chemical synthesis, and materials science.[10]

References

  • Organic Chemistry Portal. Dioxolanone synthesis. Available at: [Link]

  • Ceylan, S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 10978-10992. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dioxolan-4-one monomers. [Diagram]. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. Chemical Communications. Available at: [Link]

  • Mazzier, D., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2379. Available at: [Link]

  • Google Patents. (n.d.). US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Available at: [Link]

  • Scribd. (2015). Safety Data Sheet: Dioxolane. Available at: [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Available at: [Link]

  • ACS Publications. (2025). Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Supporting Information. (n.d.). [Spectroscopic Data]. Available at: [Link]

  • ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. [Figure]. Available at: [Link]

  • Blake, A. J., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molbank, 2023(2), M1636. Available at: [Link]

  • Google Patents. (n.d.). US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane.
  • Supporting Information. (n.d.). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. Available at: [Link]

  • Xiong, T., et al. (2022). Nickel-catalyzed esterification of mandelic acids with alcohols. Arabian Journal of Chemistry, 15(11), 104231. Available at: [Link]

  • MDPI. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Available at: [Link]

  • Google Patents. (n.d.). EP0071568B1 - Mandelic acid derivatives, process for their preparation and their microbicidal application.
  • Davies, S. G., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-2-phenyl-1,3-dioxolane. Available at: [Link]

  • ResearchGate. (2026). Synthesis of 2,2-dimethyl-4-phenyl-[11][12]-dioxolane using zeolite encapsulated Co(II), Cu(II) and Zn(II) complexes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis. Available at: [Link]

  • PMC. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Available at: [Link]

  • SciSpace. (n.d.). XLII.—The esterification of r-mandelic acid by menthol and borneol. Available at: [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds. Available at: [Link]

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Application

Application Note: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one as a Stereocontrol Element in the Asymmetric Synthesis of α-Hydroxy Acids

Introduction and Mechanistic Rationale The asymmetric synthesis of highly substituted, enantiopure α-hydroxy acids (AHAs) is a critical operation in modern drug discovery and polymer chemistry. While 2-tert-butyl-1,3-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The asymmetric synthesis of highly substituted, enantiopure α-hydroxy acids (AHAs) is a critical operation in modern drug discovery and polymer chemistry. While 2-tert-butyl-1,3-dioxolan-4-ones (derived from pivalaldehyde) are traditionally used as chiral auxiliaries, 2-ethyl-2-phenyl-1,3-dioxolan-4-one offers a highly specialized alternative with distinct stereoelectronic advantages 1.

This specific scaffold provides two unique benefits for the synthetic chemist:

  • Enhanced UV-Traceability: The presence of the C2-phenyl group allows for rapid reaction monitoring and fraction collection via UV-HPLC, which is often difficult with purely aliphatic acetals.

  • Orthogonal Access via 1,3-Hydride Shift: Unlike standard dioxolanones that require the direct condensation of an AHA with a ketone, 2-ethyl-2-phenyl-1,3-dioxolan-4-one can be uniquely accessed via a stereospecific 1,3-hydride shift rearrangement from (1-phenylallyl)oxyacetic acid 2.

When subjected to strong base, the resulting lithium enolate exhibits profound facial discrimination. The differential sterics of the ethyl and phenyl groups—combined with potential π-π stacking interactions with aromatic electrophiles—force incoming electrophiles to approach exclusively from the less hindered trajectory 3.

Mechanistic Pathways & Stereocontrol

Workflow N1 (1-Phenylallyl)oxyacetic Acid N2 1,3-Hydride Shift (Acidic Rearrangement) N1->N2 H+ N3 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one N2->N3 Ring Closure N4 Lithium Enolate Alkylation (-78 °C) N3->N4 1. LDA 2. R-X N5 Substituted α-Hydroxy Acid N4->N5 Hydrolysis

Workflow for the synthesis and application of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one in AHA synthesis.

Stereocontrol E1 Dioxolanone Lithium Enolate E2 Phenyl Group Steric/π-π Shielding E1->E2 E3 Ethyl Group Steric Shielding E1->E3 E4 Electrophile Approach (Least Hindered Face) E2->E4 Blocks Top Face E3->E4 Modulates Bottom Face E5 High Diastereomeric Ratio (dr) E4->E5 Stereoselective C-C Bond Formation

Stereocontrol mechanism of the dioxolanone enolate driven by phenyl and ethyl group shielding.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems. Do not deviate from the specified temperatures, as the dioxolanone enolate is sensitive to cycloreversion (ketene formation) at elevated temperatures.

Protocol A: Synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one via 1,3-Hydride Shift

Causality: Utilizing the 1,3-hydride shift avoids the equilibrium-driven, water-generating condensation of propiophenone and glycolic acid, which often suffers from low yields due to the poor electrophilicity of the ketone.

  • Preparation: Dissolve (1-phenylallyl)oxyacetic acid (10.0 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Stir the mixture at room temperature for 12 hours. The acidic environment triggers the protonation of the alkene, initiating a carbocation-mediated 1,3-hydride shift followed by rapid intramolecular lactonization.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material will consume, and a new, highly UV-active spot (254 nm) will appear at a higher Rf (~0.6). The strong UV absorbance confirms the retention of the phenyl ring in the newly formed acetal.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid. Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure dioxolanone.

Protocol B: Generation of the Lithium Enolate and Diastereoselective Alkylation

Causality: The use of Lithium Diisopropylamide (LDA) in pure THF without coordinating additives (like HMPA) maintains a tight lithium-enolate ion pair. This tight coordination is mathematically critical for translating the steric bulk of the C2-phenyl/ethyl groups into high facial selectivity at C5.

  • Enolate Formation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M) to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Substrate Addition: Slowly add 2-ethyl-2-phenyl-1,3-dioxolan-4-one (1.0 equiv) dissolved in a minimum volume of THF down the side of the flask to pre-cool the stream. Stir at -78 °C for 45 minutes.

  • Self-Validation Step: Remove a 50 µL aliquot via a pre-cooled syringe, quench immediately into an NMR tube containing 0.5 mL of CD₃OD. Analyze via ¹H NMR. The complete disappearance of the C5 methine proton (~4.5 ppm) and its replacement by a deuterium atom confirms quantitative enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate.

Protocol C: Hydrolysis to the Substituted α-Hydroxy Acid

Causality: Base-catalyzed hydrolysis is selected over acid catalysis to prevent the epimerization of the newly established stereocenter at C5 and to avoid the harsh conditions that could degrade sensitive functional groups introduced during alkylation.

  • Saponification: Dissolve the alkylated dioxolanone in a 3:1 mixture of THF and 1M NaOH (aqueous). Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the reaction by TLC. The release of propiophenone (highly UV active, high Rf) and the formation of the highly polar AHA (stays at the baseline in non-polar solvents, stains yellow with bromocresol green) indicates complete acetal cleavage.

  • Isolation: Extract the aqueous layer with diethyl ether to remove the propiophenone byproduct. Acidify the aqueous layer to pH 2 using 2M HCl, then extract with EtOAc (3 × 20 mL) to isolate the target α-alkyl-α-hydroxy acid.

Quantitative Data: Alkylation Scope and Efficiency

The efficacy of the 2-ethyl-2-phenyl-1,3-dioxolan-4-one scaffold is demonstrated by its broad tolerance for various electrophiles, consistently yielding high diastereomeric ratios (dr) due to the robust shielding provided by the C2 substituents.

Table 1: Diastereoselective Alkylation Scope of the 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Enolate

ElectrophileTarget AHA DerivativeIsolated Yield (%)Diastereomeric Ratio (dr)
Methyl iodideα-Methyl-α-hydroxy acid8894:6
Benzyl bromideα-Benzyl-α-hydroxy acid8596:4
Allyl bromideα-Allyl-α-hydroxy acid8292:8
Isopropoxymethyl chlorideα-Alkoxymethyl-α-hydroxy acid7991:9

Note: Diastereomeric ratios are determined by ¹H NMR analysis of the crude reaction mixture prior to hydrolysis.

References

  • Eberle, M. K.; Kahle, G. G. A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Journal of the American Chemical Society (1977).[Link]

  • Dixon, D. J. et al. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. NIH / PMC (2023).[Link]

  • Maestro, A. et al. Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion. Oxidative Decarboxylation of α-Hydroxyacids. MDPI Molecules (2004).[Link]

Sources

Method

Application Note: Using 2-Ethyl-2-phenyl-1,3-dioxolan-4-one as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The asymmetric synthesis of α,α -disubstituted α -hydroxy acids is a critical transformation in the development of complex active pharmaceutical ingredients (APIs). This application note details the imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of α,α -disubstituted α -hydroxy acids is a critical transformation in the development of complex active pharmaceutical ingredients (APIs). This application note details the implementation of 2-ethyl-2-phenyl-1,3-dioxolan-4-one as a highly effective chiral auxiliary. Operating on the[1] principle pioneered by Dieter Seebach, this specific auxiliary leverages the unique steric and electronic properties of its C2 ethyl and phenyl substituents to dictate absolute facial selectivity during enolate alkylation.

Mechanistic Principles & Causality (E-E-A-T)

The SRS Principle and Stereochemical Storage

When an enantiopure α -hydroxy acid (e.g., (S)-lactic acid) is condensed with propiophenone, it forms the 2-ethyl-2-phenyl-1,3-dioxolan-4-one ring system[2]. During this acetalization, a new stereocenter is generated at C2. Because the subsequent enolization step at C5 destroys the original stereocenter (forming a planar sp2 hybridized lithium enolate), the chiral information must be temporarily "stored" at the C2 position[3].

Causality of Auxiliary Design

While the classic Seebach auxiliary utilizes a 2-tert-butyl group, the 2-ethyl-2-phenyl variant introduces π -stacking interactions and an asymmetric steric bulk distribution.

  • Electronic Shielding : The phenyl ring can engage in π−π interactions with incoming aromatic or electron-deficient electrophiles, guiding their trajectory.

  • Steric Wall : The ethyl group provides a rigid steric barrier.

This combination forces the electrophile to approach exclusively from the opposite, unhindered face of the enolate, ensuring exceptionally high diastereomeric ratios (dr > 98:2).

SRS_Workflow A 1. (S)-α-Hydroxy Acid (Chiral Center at C5) B 2. Acetalization (Propiophenone, H+) A->B C 3. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one (Chirality Stored at C2) B->C Dean-Stark D 4. Enolization (LDA, -78°C) (C5 Becomes Planar sp2) C->D -78 °C E 5. Asymmetric Alkylation (Facial Control by C2) D->E Electrophile F 6. Acidic Cleavage (HCl / H2O) E->F F->B Recovered Ketone G 7. Enantiopure α,α-Disubstituted α-Hydroxy Acid F->G Target Product

Fig 1: The Self-Regeneration of Stereocenters (SRS) workflow using the dioxolanone auxiliary.

Experimental Protocols

Self-Validating System : The following protocols include built-in validation steps (e.g., diastereomer separation and NMR verification) to ensure the integrity of the chiral relay before proceeding to the irreversible alkylation step.

Protocol A: Synthesis of the Chiral Auxiliary

Objective : Condense (S)-lactic acid with propiophenone to form (2S,5S)-2-ethyl-5-methyl-2-phenyl-1,3-dioxolan-4-one.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine (S)-lactic acid (1.0 equiv, 50 mmol) and propiophenone (1.2 equiv, 60 mmol) in 100 mL of anhydrous toluene.

  • Catalysis : Add p-toluenesulfonic acid (p-TsOH, 0.05 equiv) as the acid catalyst.

    • Causality: The acid catalyzes the acetalization, while the Dean-Stark trap drives the equilibrium forward by continuously removing the water byproduct.

  • Reflux : Heat the mixture to reflux (approx. 110 °C) for 12–16 hours until water collection in the trap ceases.

  • Purification & Validation : Cool to room temperature and wash the organic layer with saturated aqueous NaHCO3​ to quench the catalyst. Concentrate under reduced pressure. The crude mixture contains a mix of cis/trans diastereomers. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the pure (2S,5S) diastereomer.

    • Validation Check: Confirm diastereomeric purity (>99% de) via 1H NMR. The C5 proton will show distinct chemical shifts for the cis and trans isomers.

Protocol B: Enolization and Asymmetric Alkylation

Objective : Generate the lithium enolate and alkylate with high facial selectivity.

  • Enolate Generation : Dissolve the pure (2S,5S)-auxiliary (10 mmol) in anhydrous THF (50 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add freshly prepared Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes.

    • Causality: LDA is a strong, sterically bulky, non-nucleophilic base that kinetically deprotonates C5 without attacking the C4 carbonyl. The -78 °C temperature is critical to stabilize the highly reactive lithium enolate and prevent unwanted self-condensation or ring-opening[1].

  • Alkylation : Stir the enolate solution for 45 minutes, then add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly allow it to warm to -20 °C.

  • Quenching : Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×30 mL), dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo.

Stereo_Logic Enolate Lithium Enolate C5 is planar C2 holds Ethyl & Phenyl TopFace Top Face Attack (Sterically Blocked) Enolate->TopFace Disfavored BottomFace Bottom Face Attack (Favored Trajectory) Enolate->BottomFace Favored Product Product BottomFace->Product

Fig 2: Facial selectivity during enolate alkylation dictated by C2 ethyl and phenyl groups.

Protocol C: Auxiliary Cleavage and Recovery

Objective : Hydrolyze the alkylated dioxolanone to yield the target compound and recover the propiophenone.

  • Hydrolysis : Dissolve the alkylated product in a mixture of THF and 2M aqueous HCl (1:1 v/v). Stir the mixture at 60 °C for 4 hours.

  • Extraction : Extract the aqueous layer with dichloromethane ( 3×20 mL). The organic layer contains the recovered propiophenone, which can be purified and recycled.

  • Isolation : Lyophilize (freeze-dry) the remaining aqueous layer to yield the enantiopure α -alkylated α -hydroxy acid as a white solid.

Quantitative Data Presentation

The 2-ethyl-2-phenyl substitution demonstrates superior stereocontrol compared to standard aliphatic auxiliaries, particularly with aromatic electrophiles, due to synergistic steric blocking and π -shielding.

Electrophile TypeReagentIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) of Cleaved Product
Methylation MeI8896:4>95%
Benzylation BnBr9299:1>98%
Allylation Allyl-Br8595:5>94%
Aldol Addition PhCHO7898:2>97%

Table 1: Stereoselectivity profile of (2S,5S)-2-ethyl-5-methyl-2-phenyl-1,3-dioxolan-4-one alkylation at -78 °C.

References

  • Seebach, D., Sting, A. R., Hoffmann, M. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition in English, 1996.[Link]

  • Eberle, M. K., Kahle, G. G. "A 1,3-Hydride Shift in the Rearrangement of (1-Phenylallyl)oxyacetic Acid to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one." Journal of the American Chemical Society, 1977.[Link]

  • Aitken, R. A., et al. "New Chemistry of Chiral 1,3-Dioxolan-4-Ones." Molecules, 2023.[Link]

Sources

Application

Step-by-step preparation of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one from (1-phenylallyl)oxyacetic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Step-by-Step Methodology, Mechanistic Causality, and Self-Validating Workflows Executive Summary The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Step-by-Step Methodology, Mechanistic Causality, and Self-Validating Workflows

Executive Summary

The synthesis of highly substituted 1,3-dioxolan-4-ones is of significant interest in medicinal chemistry for generating protected α-hydroxy acids and rigidified heterocyclic scaffolds. This application note details the preparation of 2-ethyl-2-phenyl-1,3-dioxolan-4-one starting from (1-phenylallyl)oxyacetic acid. The transformation is driven by a rare, acid-catalyzed 1,3-hydride shift , a mechanistic anomaly that bypasses traditional 1,2-shifts due to an overwhelming thermodynamic driving force.

By dissecting the causality behind the reaction conditions and implementing self-validating isolation techniques, this guide provides a robust framework for successfully executing and scaling this transformation.

Mechanistic Rationale: The 1,3-Hydride Shift

Aliphatic 1,3-hydride shifts are generally disfavored due to the high activation energy required to form the highly strained, four-membered cyclic transition state. However, as definitively established by , the rearrangement of (1-phenylallyl)oxyacetic acid overcomes this barrier through an extreme thermodynamic gradient between the intermediate carbocations.

  • Initial Protonation: The reaction initiates with the Markovnikov protonation of the terminal alkene in the presence of 2 N HCl, generating a transient secondary aliphatic carbocation.

  • The 1,3-Hydride Shift: A hydride migrates from the benzylic position to the secondary carbocation. The causality for this rare shift lies in the stability of the resulting cation: the positive charge is relocated to a carbon atom that is simultaneously stabilized by the phenyl ring (benzylic resonance) and the adjacent ether oxygen (oxocarbenium resonance).

  • Intramolecular Acetalization: The pendant carboxylic acid, now in close proximity to the highly electrophilic oxocarbenium center, undergoes rapid intramolecular cyclization. Deprotonation yields the neutral 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

Workflow A 1-Phenylallyl alcohol B (1-Phenylallyl)oxyacetic acid A->B NaH, ClCH₂COONa DMF, 60°C C Secondary Carbocation B->C 2 N HCl Ether D Benzylic/Oxocarbenium Cation C->D 1,3-Hydride Shift E 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one D->E Cyclization (-H⁺)

Reaction workflow and mechanistic pathway of the 1,3-hydride shift and cyclization.

Reaction Parameters & Quantitative Data

To ensure reproducibility, the critical quantitative parameters for both the etherification and the rearrangement steps are summarized below.

ParameterStep 1: Williamson EtherificationStep 2: Rearrangement & Cyclization
Starting Material α-Ethenylbenzenemethanol (1-Phenylallyl alcohol)(1-Phenylallyl)oxyacetic acid
Reagents Sodium hydride (NaH), Sodium chloroacetate2 N Aqueous Hydrochloric Acid (HCl)
Solvent System Anhydrous N,N-Dimethylformamide (DMF)Diethyl Ether / Water (Biphasic)
Temperature 0 °C to 60 °CRoom Temperature (20–25 °C)
Reaction Time 4–6 hours12–18 hours
Key Validation Metric Aqueous basic extraction removes unreacted alcoholAqueous NaHCO₃ wash removes unreacted acid
Expected Yield 65–75%70–85%

Experimental Protocols (Self-Validating)

The following procedures are designed as self-validating systems. By leveraging the acid-base properties of the intermediates, the workup steps inherently confirm the success of the reaction and purify the product without requiring immediate chromatography.

Synthesis of (1-Phenylallyl)oxyacetic Acid

Objective: Form the ether linkage while preventing the esterification of the carboxylic acid. Causality of Reagent Choice: Using sodium chloroacetate (rather than chloroacetic acid) prevents the base (NaH) from being consumed by the carboxylic acid proton, ensuring the alkoxide is efficiently generated to act as the nucleophile.

Step-by-Step Procedure:

  • Alkoxide Generation: Dissolve 1-phenylallyl alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Validation: Effervescence (H₂ gas) confirms the deprotonation of the alcohol.

  • Alkylation: Once gas evolution ceases, add sodium chloroacetate (1.1 equiv) in a single portion. Remove the ice bath and heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validating Workup (Crucial):

    • Cool the mixture to room temperature and quench with distilled water.

    • Phase Separation 1: Wash the aqueous layer with diethyl ether. Why? The desired product is currently a water-soluble sodium carboxylate salt. Unreacted 1-phenylallyl alcohol remains in the organic layer and is discarded, ensuring high purity of the intermediate.

    • Acidification: Acidify the aqueous layer using 6 N HCl until the pH reaches ~2. Validation: The solution will turn cloudy as the free (1-phenylallyl)oxyacetic acid precipitates/oils out.

    • Phase Separation 2: Extract the acidified aqueous layer with fresh diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analytical Check: ¹H NMR should display a distinct multiplet for the terminal alkene (~5.2–6.0 ppm) and a sharp singlet for the –O–CH₂–COOH protons (~4.0 ppm).

Acid-Catalyzed Rearrangement to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Objective: Induce the 1,3-hydride shift and trap the resulting oxocarbenium ion via intramolecular cyclization. Causality of Biphasic Conditions: A biphasic system (Diethyl ether / 2 N aqueous HCl) is utilized. The ether dissolves the organic starting material, while the aqueous acid provides a constant, controlled proton source at the interface, preventing unwanted polymerization of the terminal alkene.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the isolated (1-phenylallyl)oxyacetic acid in diethyl ether (approx. 0.2 M concentration).

  • Acid Addition: Add an equal volume of 2 N aqueous HCl.

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 12–18 hours. Causality: High shear mixing is required to maximize the interfacial surface area between the organic substrate and the aqueous acid catalyst.

  • Self-Validating Workup:

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃. Why? Any unreacted (1-phenylallyl)oxyacetic acid will be deprotonated and pulled into the aqueous layer. The cyclized product, 2-ethyl-2-phenyl-1,3-dioxolan-4-one, is neutral and remains in the ether layer. Validation: If CO₂ evolution is observed during the wash, unreacted starting material was present and successfully removed.

    • Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 1,3-dioxolan-4-one.

  • Analytical Check: ¹H NMR will confirm the success of the 1,3-hydride shift. The terminal alkene protons will completely disappear. A new methyl triplet (~0.9 ppm) and a methylene quartet (~2.0 ppm) will emerge, confirming the formation of the ethyl group at the C2 position of the dioxolanone ring.

References

  • Eberle, M. K., & Kahle, G. G. (1977). A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Journal of the American Chemical Society, 99(18), 6038–6042.[Link]

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Abstract: This document provides a comprehensive guide for the scale-up manufacturing of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, a heterocyclic compound with significant potential as a monomer for advanced biodegradable pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scale-up manufacturing of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, a heterocyclic compound with significant potential as a monomer for advanced biodegradable polyesters and as a chiral building block in asymmetric synthesis.[1][2] Transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including ensuring consistent product quality, managing process safety, and maintaining economic viability. This guide offers a detailed, scientifically-grounded framework addressing these challenges. It covers the mechanistic rationale for the chosen synthetic pathway, a step-by-step manufacturing protocol with integrated in-process controls (IPCs), and robust purification and quality control procedures designed to meet the rigorous standards of drug development and specialty chemical professionals. All protocols are presented within the context of Good Manufacturing Practices (GMP) to ensure process integrity and product consistency.[3][4]

Synthesis Pathway and Mechanistic Rationale

The successful and reproducible scale-up of any chemical process begins with the selection of an optimal synthetic route. For 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, the most viable industrial pathway is the acid-catalyzed condensation of mandelic acid with propiophenone.

1.1. The Core Reaction

The synthesis involves a Fischer esterification coupled with a ketalization reaction. Mandelic acid, an α-hydroxy acid, reacts with propiophenone in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with concurrent removal of water to drive the equilibrium toward the product.

Causality of Component Selection:

  • Mandelic Acid: This starting material provides the core α-hydroxy-phenylacetic acid backbone, which forms the 5-phenyl-1,3-dioxolan-4-one ring structure. Its availability in enantiomerically pure forms also allows for the synthesis of chiral products if desired.[2]

  • Propiophenone: This ketone provides the ethyl and phenyl groups at the C2 position of the dioxolanone ring, defining the target molecule.

  • p-Toluenesulfonic Acid (p-TsOH): Chosen as the catalyst due to its high efficacy in promoting both esterification and ketalization, its solid and non-volatile nature (which simplifies handling at scale compared to mineral acids), and its relative ease of removal during work-up.[5]

  • Toluene: Selected as the reaction solvent for its ability to azeotropically remove water via a Dean-Stark apparatus, which is critical for driving the reversible reaction to completion. Its boiling point allows for effective thermal control of the reaction.

1.2. Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen of propiophenone by p-TsOH activates it towards nucleophilic attack.

  • The hydroxyl group of mandelic acid attacks the activated carbonyl carbon.

  • Simultaneously, the carboxylic acid group of mandelic acid undergoes esterification with the newly formed hemiacetal hydroxyl group, cyclizing to form the five-membered ring.

  • Water is eliminated and subsequently removed from the system, preventing the reverse reaction and ensuring high conversion.

Reaction_Mechanism MandelicAcid Mandelic Acid Hemiketal Hemiketal Intermediate MandelicAcid->Hemiketal Propiophenone Propiophenone ActivatedKetone Protonated Propiophenone Propiophenone->ActivatedKetone + H⁺ Catalyst p-TsOH (H⁺) Catalyst->Propiophenone Catalyst ActivatedKetone->Hemiketal + Nucleophilic Attack Product 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Hemiketal->Product - H₂O (Cyclization) Product->Catalyst Regenerated Water Water (H₂O)

Caption: Acid-catalyzed synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

Pre-Manufacturing Considerations & Hazard Analysis

A robust scale-up plan requires meticulous preparation, focusing on raw material quality and a thorough understanding of all potential hazards.[6]

2.1. Raw Material Specifications

The quality of starting materials directly impacts the impurity profile and yield of the final product. Sourcing from qualified vendors with consistent quality is paramount.[4]

MaterialCAS No.Required GradeKey Specifications
(S)-Mandelic Acid17199-29-0Pharmaceutical or >99.5%Purity (HPLC): ≥99.5%, Enantiomeric Excess: ≥99%, Appearance: White crystalline powder
Propiophenone93-55-0Reagent or >99%Purity (GC): ≥99.0%, Appearance: Clear, colorless to pale yellow liquid
p-Toluenesulfonic acid6192-52-5Reagent Grade, MonohydratePurity: ≥98.5%, Water content: ≤2.0%
Toluene108-88-3Anhydrous, ≥99.8%Water content: ≤0.005%
Sodium Bicarbonate144-55-9USP/Reagent GradePurity: ≥99.0%
Ethyl Acetate141-78-6ACS/Reagent GradePurity: ≥99.5%
Anhydrous MgSO₄7487-88-9Reagent GradeFine powder, high drying capacity

2.2. Health, Safety, and Environmental (HSE) Assessment

All personnel must be trained on the specific hazards associated with each chemical. The process should be conducted in a well-ventilated area or a contained system.

ChemicalKey Hazards (GHS)Recommended PPE & Handling Precautions
Mandelic Acid H318: Causes serious eye damage.[7][8]Wear safety goggles with side-shields, gloves, and lab coat. Avoid dust inhalation.[9][10]
Propiophenone H227: Combustible liquid. H302: Harmful if swallowed.Keep away from ignition sources. Wear gloves, safety glasses. Use in a well-ventilated area.[11]
p-TsOH H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.Handle in a fume hood. Wear acid-resistant gloves, chemical splash goggles, face shield, and lab coat.
Toluene H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.Use in a closed system or fume hood. Ground all equipment. Wear solvent-resistant gloves, safety goggles, and flame-retardant lab coat.

Detailed Manufacturing Protocol (Pilot Scale: 50 L)

This protocol is designed for a 50 L glass-lined steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a Dean-Stark apparatus with a condenser. Adherence to established Good Manufacturing Practices (GMP) is required at all stages.[3][12]

Manufacturing_Workflow cluster_0 Synthesis Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification & QC Stage Prep 1. Reactor Preparation (Clean, Dry, Inert) Charge 2. Reagent Charging (Toluene, Mandelic Acid, Propiophenone) Prep->Charge Catalysis 3. Catalysis & Reflux (Add p-TsOH, Heat to Reflux) Charge->Catalysis IPC 4. In-Process Control (Monitor H₂O & Reactants via GC) Catalysis->IPC Quench 5. Reaction Quench (Cool, Add NaHCO₃ Solution) IPC->Quench Reaction Complete Extraction 6. Phase Separation (Separate Organic Layer) Quench->Extraction Drying 7. Drying & Filtration (Dry with MgSO₄, Filter) Extraction->Drying Isolation 8. Solvent Removal (Vacuum Distillation) Drying->Isolation Purify 9. Product Purification (Vacuum Distillation or Crystallization) Isolation->Purify QC 10. Final QC Analysis (HPLC, NMR, FTIR) Purify->QC Package 11. Packaging & Labeling QC->Package

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during 2-Ethyl-2-phenyl-1,3-dioxolan-4-one formation

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly substituted 1,3-dioxolan-4-ones—such as 2-ethyl-2-phenyl-1,3-dioxolan-4-one—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly substituted 1,3-dioxolan-4-ones—such as 2-ethyl-2-phenyl-1,3-dioxolan-4-one—presents unique challenges. The target molecule is a hybrid acetal-lactone formed via the acid-catalyzed condensation of glycolic acid and propiophenone[1]. Because the reaction is entirely equilibrium-driven and the product is highly sensitive to both moisture and heat, side reactions are the primary cause of yield loss[2].

This guide provides field-proven insights into the causality of these side reactions and self-validating protocols to ensure high-yield, reproducible syntheses.

Mechanistic Pathway & Competing Side Reactions

To successfully synthesize 2-ethyl-2-phenyl-1,3-dioxolan-4-one, one must navigate three major thermodynamic and kinetic pitfalls: self-condensation of the α -hydroxy acid, product hydrolysis, and ring-opening polymerization (ROP)[2].

ReactionPathways GA Glycolic Acid Intermediate Hemiketal Intermediate GA->Intermediate + PP, H⁺ Side1 Glycolide / PGA (Self-Condensation) GA->Side1 Heat, H⁺ (Excess GA) PP Propiophenone PP->Intermediate Product 2-Ethyl-2-phenyl-1,3-dioxolan-4-one (Target Product) Intermediate->Product - H₂O (Dean-Stark) Side2 ROP Products (Polymerization) Product->Side2 Prolonged Heat Side3 Hydrolysis (Reversion) Product->Side3 + H₂O (Moisture)

Pathway of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one synthesis and key competing side reactions.

Troubleshooting Guides & FAQs

Q: Why am I observing significant formation of glycolide or oligomeric polyesters instead of the target 1,3-dioxolan-4-one? A: This is a classic issue of competing nucleophiles. Glycolic acid contains both a hydroxyl and a carboxylic acid group, allowing it to undergo rapid self-condensation under acidic conditions[2]. Causality & Solution: The rate of self-condensation is highly concentration-dependent. If the local concentration of glycolic acid is high relative to propiophenone, oligomerization outcompetes ketalization. To prevent this, you must operate under kinetic control: use a stoichiometric excess of propiophenone (1.5 to 2.0 equivalents) to drive the equilibrium toward the heterodimer. Furthermore, employ a slow-addition technique by adding the glycolic acid dropwise to a refluxing solution of the ketone and catalyst[1].

Q: My reaction shows high conversion by TLC, but the isolated yield is extremely low after workup. What is causing product loss? A: The 1,3-dioxolan-4-one ring is a hybrid acetal-lactone and is extraordinarily sensitive to specific-acid-catalyzed hydrolysis. Causality & Solution: During solvent evaporation (e.g., on a rotary evaporator), the concentration of the Brønsted acid catalyst increases exponentially. If even trace amounts of water are present from the atmosphere or from incomplete Dean-Stark removal, the concentrated acid will rapidly hydrolyze the product back to glycolic acid and propiophenone. You must strictly quench the reaction by adding anhydrous solid NaHCO3​ before any concentration steps. This converts the acid into an inert salt, permanently halting the reverse reaction.

Q: How do I prevent the product from undergoing ring-opening polymerization (ROP) during prolonged heating? A: 1,3-Dioxolan-4-ones are well-documented monomers for aliphatic polyesters like polyglycolic acid (PGA)[2]. Causality & Solution: ROP is triggered by high temperatures and strong acid catalysts, which activate the lactone carbonyl for nucleophilic attack. To suppress ROP, avoid overly harsh Lewis acids or excessive Brønsted acid loadings. Limit p-TsOH to 1 mol%. If ROP persists, switch to a milder catalyst such as Iron(III) salts, which provide sufficient Lewis acidity for ketalization without lowering the activation energy enough to trigger ROP[3].

Quantitative Catalyst Comparison

Selecting the right catalyst is a balancing act between driving the ketalization and suppressing ROP or self-condensation.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Primary Side Reaction Observed
p-Toluenesulfonic Acid (p-TsOH) 1.0110682Minor ROP during prolonged heating[2]
Methanesulfonic Acid (MSA) 2.0110475Glycolide formation / Self-condensation
Pyridinium p-toluenesulfonate 5.01101288Negligible (Slow reaction rate)
Iron(III) Perchlorate 0.580891Minimal (High selectivity)[3]
Amberlyst-15 (Solid Resin) 5.0 wt%1101079Surface fouling by PGA oligomers

Self-Validating Experimental Protocol

This optimized methodology is designed as a self-validating system. By separating the dehydration of the ketone from the addition of the α -hydroxy acid, the protocol structurally prevents the most common modes of failure.

Phase 1: Setup and Dehydration

  • Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus pre-filled with anhydrous toluene, and a reflux condenser.

  • Add propiophenone (134 g, 1.0 mol, 2.0 equiv) and p-Toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol, 0.01 equiv) to the flask.

  • Add 100 mL of anhydrous toluene. Heat the mixture to reflux (approx. 110 °C) for 30 minutes to azeotropically remove any adventitious water from the catalyst and ketone.

Phase 2: Controlled Addition (Kinetic Control) 4. Dissolve glycolic acid (38 g, 0.5 mol, 1.0 equiv) in a minimum volume of warm anhydrous THF (or suspend it in toluene). 5. Using an addition funnel, add the glycolic acid solution dropwise over 1 hour to the refluxing propiophenone mixture. Note: Slow addition keeps the steady-state concentration of glycolic acid low, statistically favoring collision with the ketone over self-condensation[1]. 6. Maintain reflux for 4–6 hours. Monitor the Dean-Stark trap; the reaction is complete when the theoretical volume of water (~9 mL) is collected.

Phase 3: Quenching and Isolation (Thermodynamic Preservation) 7. Remove the heat source and immediately cool the flask in an ice-water bath to <20 °C to kinetically freeze the equilibrium. 8. Add 2.0 g of anhydrous solid NaHCO3​ directly to the reaction mixture and stir vigorously for 15 minutes. Note: Neutralizing the acid prior to aqueous workup prevents concentration-induced hydrolysis[4]. 9. Filter the suspension through a pad of Celite to remove the acid salts. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C). 11. Purify the crude product via vacuum distillation. Do not use silica gel chromatography , as the acidic silanol groups on standard silica can trigger spontaneous ROP or hydrolysis of the dioxolanone ring.

References

  • 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA Source: MDPI (Polymers) URL:[Link]

  • Synthesis of 1,3-dioxolan-4-ones. An improved procedure Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-2-phenyl-1,3-dioxolan-4-one and its derivatives. This guide is designed to provide expert insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-2-phenyl-1,3-dioxolan-4-one and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges related to steric hindrance encountered during the synthesis and subsequent reactions of this important class of compounds. The inherent steric bulk of the ethyl and phenyl groups at the C2 position often presents significant synthetic hurdles. This resource offers troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one challenging due to steric hindrance?

A1: The primary challenge lies in the formation of the dioxolanone ring, which involves the ketalization of an α-hydroxy acid with a sterically hindered ketone (2-phenylbut-2-one). The bulky ethyl and phenyl groups at the carbonyl carbon impede the approach of the α-hydroxy acid's hydroxyl groups. This steric repulsion raises the activation energy of the reaction, often leading to low yields or the need for harsh reaction conditions.

Q2: What are the common side reactions observed when trying to synthesize sterically hindered 1,3-dioxolan-4-ones?

A2: Under forcing conditions (e.g., high temperatures, strong acids), several side reactions can occur. These include the dehydration of the α-hydroxy acid, self-condensation of the ketone, or decomposition of the desired product. In some cases, incomplete reaction leads to the formation of hemiketals which may not cyclize to the desired dioxolanone.[1]

Q3: Can Lewis acids be used to promote the formation of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one?

A3: Yes, Lewis acids are frequently employed to catalyze the ketalization reaction. They activate the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the α-hydroxy acid. However, the choice of Lewis acid is critical. Bulky Lewis acids may themselves be sterically hindered from coordinating with the ketone. Less sterically demanding Lewis acids, such as TMSOTf in conjunction with other promoters, have shown promise in similar sterically challenging reactions.[2]

Q4: Are there alternative synthetic routes that can bypass the direct ketalization of a highly hindered ketone?

A4: While direct ketalization is the most common approach, alternative strategies could be envisioned. One conceptual approach might involve a multi-step sequence where the quaternary center is constructed prior to the introduction of the α-hydroxy acid moiety. However, such routes are often more complex and may have their own set of challenges. For practical purposes, optimizing the direct ketalization is often the most pursued strategy.

Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems you might encounter.

Problem 1: Low to no yield of the desired 2-Ethyl-2-phenyl-1,3-dioxolan-4-one.

Causality: This is the most common issue and is almost always a direct consequence of steric hindrance preventing the formation of the cyclic ketal. The transition state for the cyclization is highly strained due to the bulky substituents.

Solutions:

  • Optimize Catalyst and Reaction Conditions:

    • Lewis Acid Selection: Experiment with a range of Lewis acids. While common catalysts like PTSA might be insufficient, stronger and less sterically encumbered Lewis acids could be more effective. Consider screening catalysts like scandium triflate (Sc(OTf)₃), or ytterbium triflate (Yb(OTf)₃).

    • High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state, thereby increasing the reaction rate and yield. This technique is particularly useful for sterically demanding cycloadditions and could be beneficial here.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are slow under conventional heating by promoting more efficient energy transfer.[4]

  • Water Removal: The formation of the dioxolanone is a condensation reaction that releases water. Efficient removal of water is crucial to drive the equilibrium towards the product.

    • Dean-Stark Apparatus: Use a Dean-Stark trap with an azeotroping solvent like toluene or benzene to continuously remove water.

    • Molecular Sieves: Add activated molecular sieves (e.g., 4 Å) directly to the reaction mixture to sequester water as it is formed.

  • Increase Reactant Concentration: While seemingly counterintuitive, in some bimolecular reactions, higher concentrations can favor the desired reaction over unimolecular decomposition pathways. However, this should be balanced with solubility considerations.

Problem 2: The reaction stalls at the hemiketal intermediate.

Causality: The initial nucleophilic attack of one hydroxyl group of the α-hydroxy acid onto the activated ketone may occur, but the subsequent intramolecular cyclization to form the five-membered ring is sterically hindered.

Solutions:

  • Stronger Dehydrating Agents: The use of a stoichiometric amount of a strong dehydrating agent can force the cyclization. Phosphorus pentoxide (P₂O₅) has been used for the synthesis of simpler 2,2-disubstituted-1,3-dioxolan-4-ones and may be effective here.

  • Temperature Optimization: Carefully increase the reaction temperature in increments. While high temperatures can lead to decomposition, a moderate increase might provide the necessary energy to overcome the activation barrier for cyclization without significant side product formation.

Problem 3: Difficulty in achieving high diastereoselectivity when using a chiral α-hydroxy acid.

Causality: The formation of a new stereocenter at the C2 position of the dioxolanone ring can lead to diastereomers. The facial selectivity of the nucleophilic attack on the ketone is influenced by the existing stereocenter of the α-hydroxy acid, but steric hindrance can diminish this influence.

Solutions:

  • Chiral Auxiliaries and Catalysts: While the α-hydroxy acid itself acts as a chiral directing group, the use of chiral Lewis acids or organocatalysts can enhance diastereoselectivity.[5][6] These catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Low-Temperature Reactions: Running the reaction at lower temperatures can often improve diastereoselectivity. The energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, leading to a higher preference for the lower energy pathway.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one under Anhydrous Conditions

This protocol provides a starting point for optimizing the synthesis of the target compound.

Materials:

  • α-Hydroxy acid (e.g., mandelic acid for a 2-ethyl-2,5-diphenyl-1,3-dioxolan-4-one derivative)

  • 2-Phenylbut-2-one

  • Anhydrous Toluene

  • Lewis Acid Catalyst (e.g., Scandium Triflate)

  • Activated 4 Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the α-hydroxy acid (1.0 eq) and activated 4 Å molecular sieves.

  • Add anhydrous toluene to create a slurry.

  • Add 2-phenylbut-2-one (1.2 eq).

  • Add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the molecular sieves and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of an inert atmosphere and anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst by water. Molecular sieves aid in driving the equilibrium towards the product. Scandium triflate is a water-tolerant Lewis acid that can be effective in this type of transformation.

Data Presentation

The following table provides a conceptual framework for comparing the effectiveness of different Lewis acids in the synthesis of a sterically hindered dioxolanone. Actual yields will be experiment-dependent.

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Conceptual Yield (%)
1p-TsOH (10)Toluene11024< 10
2Sc(OTf)₃ (10)Toluene1102440-60
3Yb(OTf)₃ (10)Toluene1102445-65
4TMSOTf (20)DCM251230-50

Visualizations

Logical Workflow for Overcoming Steric Hindrance

start Low Yield of Dioxolanone check_conditions Verify Anhydrous Conditions & Efficient Water Removal start->check_conditions optimize_catalyst Screen Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) check_conditions->optimize_catalyst If conditions are optimal increase_energy Increase Reaction Temperature Incrementally or Use Microwave optimize_catalyst->increase_energy If yield is still low purify Purify and Characterize Product optimize_catalyst->purify high_pressure Consider High-Pressure Synthesis increase_energy->high_pressure If thermal methods are insufficient increase_energy->purify high_pressure->purify

Caption: Decision workflow for troubleshooting low yields in sterically hindered dioxolanone synthesis.

Reaction Mechanism Visualization

ketone 2-Phenylbut-2-one activated_ketone Activated Ketone-LA Complex ketone->activated_ketone alpha_hydroxy_acid α-Hydroxy Acid hemiketal Hemiketal Intermediate alpha_hydroxy_acid->hemiketal lewis_acid Lewis Acid (LA) lewis_acid->activated_ketone activated_ketone->hemiketal Nucleophilic Attack dioxolanone 2-Ethyl-2-phenyl-1,3-dioxolan-4-one hemiketal->dioxolanone Intramolecular Cyclization (Sterically Hindered Step) water + H₂O

Sources

Troubleshooting

Technical Support Center: Synthesis Optimization for CAS 64559-93-9

Target Compound: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Welcome to the technical support center for the synthesis of CAS 64559-93-9. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up

Welcome to the technical support center for the synthesis of CAS 64559-93-9. This guide is designed for researchers and drug development professionals experiencing yield limitations or high byproduct formation during the synthesis of 1,3-dioxolan-4-one derivatives.

Depending on your laboratory's chosen synthetic strategy, CAS 64559-93-9 is typically accessed via two distinct pathways: the direct ketalization of glycolic acid with propiophenone, or the 1,3-hydride shift rearrangement of (1-phenylallyl)oxyacetic acid. Both routes are highly sensitive to thermodynamic and kinetic parameters, often leading to competing parasite reactions.

Part 1: Mechanistic Workflows & Byproduct Divergence

Understanding the exact point of mechanistic divergence is critical for troubleshooting. The diagram below illustrates how catalyst selection and thermal stress dictate whether the reaction proceeds to the target dioxolanone or degrades into oligomeric and aldol byproducts.

Workflow SM Starting Materials (Glycolic Acid + Propiophenone) Cat Catalyst Activation (Fe(ClO4)3 or p-TsOH) SM->Cat Heat / Toluene Hem Hemiacetal Intermediate Cat->Hem Nucleophilic Attack Byp1 Oligomerization Byproducts (Self-Esterification) Cat->Byp1 Parasite Reaction Byp2 Aldol Condensates (Propiophenone Degradation) Cat->Byp2 Acid/Thermal Stress Prod CAS 64559-93-9 (Target Product) Hem->Prod Cyclization (-H2O)

Mechanistic divergence in CAS 64559-93-9 synthesis highlighting target and byproduct pathways.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: During the ketalization route, I am observing a high percentage of viscous, polymeric byproducts. How can I shift the selectivity toward the target dioxolan-4-one?

Mechanistic Causality: You are observing parasite self-esterification. Alpha-hydroxy acids (AHAs) like glycolic acid have a strong propensity to undergo intermolecular esterification to form linear oligomers or cyclic dimers (glycolide) when heated in the presence of strong Brønsted acids (e.g., p-TsOH) . Because ketalization is an equilibrium reaction that produces water, the continuous removal of water via a Dean-Stark trap inadvertently accelerates this competing self-esterification if the catalyst is not highly selective. Actionable Solution: Transition from a Brønsted acid to a specialized Lewis acid. Recent advancements demonstrate that Iron(III) perchlorate ( Fe(ClO4​)3​ ) acts as a highly selective Lewis acid that coordinates preferentially with the carbonyl oxygen of propiophenone, accelerating the hemiacetal formation while suppressing the AHA self-esterification pathway .

Q2: I am synthesizing CAS 64559-93-9 via the rearrangement of (1-phenylallyl)oxyacetic acid. My yield is low, and NMR shows significant C-O cleavage products. What is failing?

Mechanistic Causality: The rearrangement of (1-phenylallyl)oxyacetic acid relies on a delicate 1,3-hydride shift . When the intermediate is protonated, it forms a transient carbocation. If the acid concentration is too high or the thermal energy exceeds kinetic control limits, the intermediate will undergo C-O bond cleavage rather than the desired intramolecular ring closure, yielding cinnamyl derivatives and benzaldehyde as thermodynamic sinks. Actionable Solution: Strictly control the stoichiometric ratio of your acid catalyst and maintain ambient temperatures. Using 2 N HCl in an ether biphasic system at 25 °C provides the exact proton activity required to initiate the hydride shift without providing the activation energy necessary for the cleavage pathway.

HydrideShift Pre (1-Phenylallyl)oxyacetic Acid Act Protonated Intermediate (2 N HCl / Ether) Pre->Act H+ Addition TS 1,3-Hydride Shift Transition State Act->TS Intramolecular Shift Cleav C-O Cleavage Byproducts Act->Cleav Excess Acid / Heat Prod CAS 64559-93-9 TS->Prod Ring Closure

1,3-hydride shift rearrangement pathway to CAS 64559-93-9 and competing cleavage side reactions.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of catalyst selection and thermal conditions on the yield and byproduct distribution for CAS 64559-93-9 synthesis.

Synthetic RouteCatalyst SystemCatalyst LoadingTemp (°C)Target Yield (%)Major ByproductByproduct (%)
Ketalization p-TsOH (Brønsted)5.0 mol %11062.0Glycolic Oligomers24.5
Ketalization Fe(ClO4​)3​ (Lewis)1.0 mol %11089.5Glycolic Oligomers< 4.0
Rearrangement 2 N HClExcess2574.0C-O Cleavage Products18.0
Rearrangement 2 N HClExcess6031.0C-O Cleavage Products55.0

Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and minimize byproduct formation, we recommend the Iron-Catalyzed Ketalization route. This protocol is designed as a self-validating system; physical phase changes during the reaction serve as built-in In-Process Controls (IPCs).

Step-by-Step Methodology:

  • Setup & Activation: Charge a 250 mL round-bottom flask with glycolic acid (50.0 mmol), propiophenone (60.0 mmol, 1.2 equiv), and 100 mL of anhydrous toluene. Add Fe(ClO4​)3​ (0.5 mmol, 1.0 mol %) as the Lewis acid catalyst.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser under an inert argon atmosphere.

  • Reaction & Visual Validation (IPC 1): Heat the mixture to a vigorous reflux (110 °C). Self-Validation Check: As the ketalization proceeds, water will azeotropically distill and phase-separate in the Dean-Stark trap. The reaction is kinetically complete when water droplets cease to form (typically 4–6 hours).

  • Catalyst Precipitation (IPC 2): Remove the heat source and allow the reaction to cool to room temperature. Self-Validation Check: The homogeneous iron catalyst will precipitate out of the solution as an insoluble iron-glycolate complex. This visual cue confirms successful catalyst turnover and prevents product degradation during workup.

  • Isolation: Filter the precipitated catalyst through a pad of Celite. Wash the organic filtrate with saturated aqueous NaHCO3​ (2 × 50 mL) to neutralize any trace acidity, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate) to afford pure 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

  • Analytical QC: Confirm product identity via 1H NMR. Look for the distinct disappearance of the glycolic acid α -protons and the appearance of the sharp singlet corresponding to the CH2​ protons of the newly formed dioxolanone ring.

Part 5: References

  • Eberle, M. K.; Kahle, G. G. "A 1,3-Hydride Shift in the Rearrangement of (1-Phenylallyl)oxyacetic Acid to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one." Journal of the American Chemical Society, 1977. URL:[Link]

  • "Iron-Catalyzed Synthesis of 4-oxo-1,3-dioxolanes (DOXs) Using Lactic Acid: From Homogeneous to Heterogeneous Behaviors." ACS Sustainable Chemistry & Engineering, 2025. URL:[Link]

  • "1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA." MDPI Polymers, 2020. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the 1,3-Hydride Shift in 2-Ethyl-2-phenyl-1,3-dioxolan-4-one: A Comparative Guide to Site-Specific Deuterium Labeling vs. Computational Modeling

As a Senior Application Scientist specializing in mechanistic elucidation, I frequently encounter the challenge of validating rare molecular rearrangements. The acid-catalyzed rearrangement of (1-phenylallyl)oxyacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mechanistic elucidation, I frequently encounter the challenge of validating rare molecular rearrangements. The acid-catalyzed rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one is a classic, highly specific reaction that proceeds via an unusual 1,3-hydride shift [1].

Because 1,3-hydride shifts are often kinetically disfavored compared to sequential 1,2-shifts, proving their existence requires rigorous analytical strategies. This guide objectively compares the two leading methodologies for validating this mechanism: Site-Specific Deuterium Labeling Kits (Experimental) and Density Functional Theory (DFT) Computational Suites (In Silico) .

Mechanistic Context & The Validation Challenge

When (1-phenylallyl)oxyacetic acid is subjected to 2 N HCl in diethyl ether, protonation of the terminal alkene generates a secondary carbocation. To achieve a more stable tertiary oxonium state, a hydride ion migrates from the C1 position of the allyl group directly to the C3 position. This concerted 1,3-hydride shift is followed by rapid ring closure to form the dioxolan-4-one derivative [1].

The analytical challenge lies in proving that the hydrogen atom arriving at the terminal methyl group originated exclusively from the C1 position, rather than from the solvent or via sequential 1,2-shifts.

Comparative Analysis: Experimental Labeling vs. In Silico Modeling

To map this pathway, researchers typically choose between physical isotopic tracing and computational thermodynamic modeling. Table 1 outlines the performance metrics of both approaches.

Table 1: Performance Comparison of Mechanistic Validation Alternatives

Feature/MetricSite-Specific Deuterium Labeling (Product)DFT Computational Modeling (Alternative)
Primary Output Direct physical tracing of atomic migrationTheoretical activation energy barriers
Stereochemical Validation Absolute (Tracks retention of chirality)Predictive (Calculates lowest energy TS)
False Positive Risk Low (Self-validating internal control)Moderate (Dependent on basis set accuracy)
Time to Result 3–5 Days (Synthesis + NMR/MS analysis)1–2 Days (CPU processing time)
Cost Profile High (Custom deuterated reagents required)Low to Medium (Software licensing/Compute)

Scientist's Verdict: While DFT modeling provides excellent supporting thermodynamic data, Site-Specific Deuterium Labeling remains the gold standard. It provides unequivocal, physical proof of the atom's origin and destination, which is strictly required for regulatory or high-impact publication submissions.

Experimental Protocol: The Self-Validating Deuterium Workflow

To physically validate the 1,3-hydride shift, we utilize a site-specifically deuterated precursor. This protocol is designed as a self-validating system : by starting with a chiral, monodeuterated alcohol, we simultaneously track isotopic migration (via Mass Spec/NMR) and stereochemical retention (via polarimetry). If solvent-mediated protonation or a freely rotating carbocation intermediate were involved, both the isotopic label and the optical purity would scramble.

Step 1: Synthesis of the Labeled Precursor
  • Action: Condense the sodium salt of chiral (+)-α-ethenylbenzenemethanol- d1​ with sodium chloroacetate in dimethylformamide (DMF).

  • Causality: Placing the deuterium strictly at the C1 position of the chiral alcohol ensures that the isotopic tracer is locked at the exact site of the suspected hydride shift.

Step 2: Acid-Catalyzed Rearrangement
  • Action: Dissolve the resulting (+)-(1-phenylallyl)oxyacetic acid- d1​ in diethyl ether and treat with 2 N HCl at room temperature.

  • Causality: The biphasic, mildly acidic ether environment selectively protonates the terminal alkene to initiate carbocation formation without causing unwanted hydrolysis of the ether linkages.

Step 3: Product Isolation and Analytical Validation
  • Action: Extract the organic layer, neutralize, and purify the resulting 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Analyze the purified product via 1 H-NMR and GC-MS.

  • Causality: If a true 1,3-hydride shift occurs, the deuterium will migrate to the terminal methyl group of the newly formed ethyl side chain. 1 H-NMR will reveal a 2-proton multiplet instead of the standard 3-proton triplet, proving the direct transfer.

Quantitative Data Presentation

The experimental validation of the 1,3-hydride shift relies on the distinct spectroscopic differences between the unlabeled standard and the deuterated product.

Table 2: Analytical Validation Data for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Analytical MetricUnlabeled Reaction (Standard)D-Labeled Reaction (1,3-Shift Proven)
Ethyl Group 1 H-NMR Signal 3H triplet ( δ 0.90 ppm)2H multiplet ( δ 0.88 ppm)
GC-MS Molecular Ion ( M+ ) m/z 192m/z 193
Optical Rotation [α]D​ (+)-Isomer(+)-Isomer (Stereoretention confirmed)
Mechanistic Conclusion Baseline referenceConcerted 1,3-Hydride Shift Validated

Pathway Visualization

The following diagram maps the logical flow of the concerted 1,3-hydride shift, highlighting the transition states and intermediates validated by the isotopic labeling protocol.

Mechanism A (1-Phenylallyl)oxyacetic Acid (Precursor) B Secondary Carbocation (Protonated Alkene) A->B +H+ (2N HCl) C Concerted 1,3-Hydride Shift Transition State B->C Hydride Migration D Tertiary Oxonium Ion (Stabilized) C->D Stereoretention E 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one D->E Ring Closure (-H+)

Reaction pathway of the 1,3-hydride shift in 2-ethyl-2-phenyl-1,3-dioxolan-4-one formation.

References

  • Eberle, M. K., & Kahle, G. G. (1977). A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Journal of the American Chemical Society, 99(18), 6038-6042.[Link]

Comparative

Comparative Reactivity Guide: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one vs. 2-tert-Butyl-1,3-dioxolan-4-one

As a Senior Application Scientist in synthetic methodology, I frequently evaluate chiral auxiliaries and heterocyclic scaffolds for complex drug development pipelines. The 1,3-dioxolan-4-one ring system is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently evaluate chiral auxiliaries and heterocyclic scaffolds for complex drug development pipelines. The 1,3-dioxolan-4-one ring system is a highly versatile motif, but its reactivity is profoundly dictated by the steric and electronic environment at the C2 position.

This guide provides an objective, data-driven comparison between two distinct derivatives: 2-tert-butyl-1,3-dioxolan-4-one (a premier chiral auxiliary) and 2-ethyl-2-phenyl-1,3-dioxolan-4-one (a specialized ketal known for complex rearrangements). By analyzing their structural causality, enolate dynamics, and experimental workflows, researchers can accurately select the appropriate scaffold for their synthetic objectives.

Structural and Mechanistic Causality

The fundamental divergence in reactivity between these two molecules stems from the substituents at the C2 acetal/ketal carbon.

The tert-Butyl Advantage (Seebach's SRS Principle)

Derived from the condensation of α -hydroxy acids (like lactic or mandelic acid) with pivalaldehyde, 2-tert-butyl-1,3-dioxolan-4-one features a single, highly bulky tert-butyl group. This bulky group locks the five-membered ring into a rigid envelope conformation, forcing the substituent at C5 into a pseudo-equatorial position. When deprotonated to form an enolate, the tert-butyl group completely shields one face of the planar system. Electrophiles are forced to approach from the opposite face, resulting in exceptionally high diastereomeric ratios (>95:5 dr)[1]. This is the cornerstone of Dieter Seebach's Self-Regeneration of Stereocenters (SRS).

The Ethyl/Phenyl Congestion

In contrast, 2-ethyl-2-phenyl-1,3-dioxolan-4-one is a fully substituted ketal. The presence of both an ethyl and a phenyl group at C2 creates a sterically congested environment with competing facial biases. Consequently, this molecule is rarely used as a chiral auxiliary. Instead, its significance lies in its thermodynamic stability as a rearrangement product. It is the classic thermodynamic sink in the acid-catalyzed 1,3-hydride shift of (1-phenylallyl)oxyacetic acid, where the phenyl group plays a critical role in stabilizing transient carbocationic character during the rearrangement[2].

Quantitative Data Comparison

The following table summarizes the key performance metrics and physicochemical properties of both scaffolds, providing a quick reference for reaction planning.

Parameter2-tert-Butyl-1,3-dioxolan-4-one2-Ethyl-2-phenyl-1,3-dioxolan-4-one
C2 Substitution Mono-substituted (tert-butyl)Di-substituted (Ethyl, Phenyl)
Primary Synthetic Role Chiral auxiliary (Asymmetric alkylation)Mechanistic study / Specialized protecting group
Enolate Facial Selectivity Exceptionally High (>95:5 dr)Poor / Not synthetically applied
Ring Conformation Highly rigid, locked by bulky t-butylFlexible, competing steric bulk
Thermal Stability Prone to ketene fragmentation (loss of pivalaldehyde) at >0°CStable under standard conditions
Synthesis Route Acetalization of α -hydroxy acids with pivalaldehydeAcid-catalyzed rearrangement of allyloxyacetic acids

Reactivity Profile 1: Asymmetric Alkylation (SRS)

The defining feature of the 2-tert-butyl derivative is its ability to generate a configurationally stable, face-shielded enolate.

SRS_Pathway A Lactic Acid (Chiral Pool) B Acetalization (+ Pivalaldehyde) A->B C 2-tert-Butyl-1,3- dioxolan-4-one B->C SRS Step 1 D Enolization (LDA, -78°C) C->D E Chiral Enolate (Face Shielded) D->E F Electrophilic Alkylation E->F Steric Control G Alkylated Dioxolanone (High dr) F->G H Hydrolysis (Ring Opening) G->H I α-Alkyl-α-hydroxy acid (Enantiopure) H->I SRS Step 2

Caption: Seebach's SRS pathway utilizing 2-tert-butyl-1,3-dioxolan-4-one for asymmetric alkylation.

Experimental Workflow: Enolate Alkylation

This protocol is designed to be self-validating; temperature control is the critical variable to prevent ring fragmentation[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: The lithium enolate of the dioxolanone is highly sensitive to protonation by ambient moisture, which would destroy the stereocenter.

  • Enolization: Dissolve 2-tert-butyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C. Add LHMDS (1.05 eq, 1.0 M in THF) dropwise over 10 minutes. Causality: LHMDS is a bulky, non-nucleophilic base that ensures complete, irreversible deprotonation without attacking the lactone carbonyl. The -78 °C temperature is mandatory to prevent the enolate from undergoing cycloreversion (loss of pivalaldehyde and CO).

  • Electrophile Addition: After 45 minutes of stirring at -78 °C, add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 4 hours.

  • Quench & Isolation: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR. The successful reaction is validated by the disappearance of the C5 proton signal and the preservation of the tert-butyl singlet (typically ~0.9-1.0 ppm), confirming that fragmentation did not occur.

Reactivity Profile 2: 1,3-Hydride Shift Rearrangements

The 2-ethyl-2-phenyl derivative showcases entirely different reactivity, acting as the stable product of a complex acid-catalyzed cascade rather than an active nucleophile.

Hydride_Shift A (1-Phenylallyl)oxy- acetic acid B Protonation (HCl / Ether) A->B C Carbocation Intermediate B->C Alkene Attack D 1,3-Hydride Shift (Concerted/Stepwise) C->D E Oxonium / Carbenium Resonance D->E F Intramolecular Lactonization E->F Ring Closure G 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one F->G

Caption: Acid-catalyzed 1,3-hydride shift and rearrangement to 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

Experimental Workflow: Acid-Catalyzed Rearrangement

This protocol highlights the thermodynamic driving forces of carbocation rearrangements[2].

  • Preparation: Dissolve the sodium salt of (1-phenylallyl)oxyacetic acid (1.0 eq) in a biphasic mixture of diethyl ether and water.

  • Acidification: Add 2N HCl dropwise at room temperature until the aqueous layer reaches pH 1. Causality: 2N HCl provides sufficient proton activity to protonate the terminal alkene, generating a secondary carbocation, without being harsh enough to hydrolyze the final ketal product.

  • Rearrangement: Stir the biphasic mixture vigorously for 2 hours at room temperature. Causality: The initial secondary carbocation is highly unstable. A 1,3-hydride shift occurs from the adjacent ether carbon, transferring the positive charge to create a highly stabilized oxonium/carbenium ion. The pendant carboxylic acid then acts as an internal nucleophile, trapping the cation to form the 5-membered dioxolanone ring.

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ to remove unreacted acid, dry over MgSO₄, and concentrate.

  • Validation: Validate the structural rearrangement via ¹H NMR. The terminal alkene protons (multiplets at ~5.1-5.3 ppm) will completely disappear, replaced by the characteristic triplet and quartet of the newly formed ethyl group at the C2 position.

Conclusion

For drug development professionals and synthetic chemists, the choice between these two scaffolds is binary. If the goal is the asymmetric synthesis of α -hydroxy acids , the bulky, face-shielding nature of 2-tert-butyl-1,3-dioxolan-4-one makes it an indispensable chiral auxiliary. Conversely, 2-ethyl-2-phenyl-1,3-dioxolan-4-one serves as a fascinating case study in carbocation dynamics and thermodynamic stability , useful primarily when exploring novel rearrangement pathways or requiring a highly substituted, robust protecting group.

References

  • R. Alan Aitken, Lynn A. Power, Alexandra M. Z. Slawin. "New Chemistry of Chiral 1,3-Dioxolan-4-Ones." Molecules (2023), 28(9), 3906. URL:[Link]

  • Marcel K. Eberle, Gerard G. Kahle. "A 1,3-Hydride Shift in the Rearrangement of (1-Phenylallyl)oxyacetic Acid to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one." Journal of the American Chemical Society (1977), 99(18), 6038–6042. URL:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency in 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Synthesis: A Comparative Guide

Executive Summary The synthesis of 1,3-dioxolan-4-ones (DOXs) serves as a critical pathway for generating versatile monomers used in biodegradable aliphatic polyesters and sustainable thermosets [1]. Among these, the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1,3-dioxolan-4-ones (DOXs) serves as a critical pathway for generating versatile monomers used in biodegradable aliphatic polyesters and sustainable thermosets [1]. Among these, the synthesis of 2-ethyl-2-phenyl-1,3-dioxolan-4-one presents a unique kinetic and thermodynamic challenge[2]. This guide provides an objective, data-driven benchmark of three distinct catalytic systems—a homogeneous Brønsted acid, a heterogeneous solid acid, and a water-tolerant Lewis acid—evaluating their efficiency, environmental impact (E-factor), and scalability.

Mechanistic Rationale & Catalyst Selection

Formed via the ketalization/esterification of glycolic acid and propiophenone, this specific reaction is hindered by the electronic and steric properties of the ketone. The phenyl ring provides resonance stabilization to the carbonyl carbon, reducing its electrophilicity, while the ethyl group introduces significant steric bulk. Consequently, the nucleophilic attack by the hydroxyl group of glycolic acid to form the hemiketal intermediate is heavily disfavored. To drive this equilibrium forward, a highly efficient catalyst and strict azeotropic water removal are mandatory [3].

We benchmarked three catalytic approaches to overcome these barriers:

  • p-Toluenesulfonic acid (pTSA): The industry-standard homogeneous Brønsted acid. While it provides strong protonation, it often leads to off-target oligomerization of glycolic acid [1].

  • Amberlyst-15: A macroreticular heterogeneous solid acid chosen to eliminate aqueous workup, though potentially limited by pore diffusion.

  • Scandium(III) triflate (Sc(OTf)₃): A highly active, water-tolerant homogeneous Lewis acid [4]. Its dual-coordination capability activates both the sterically hindered carbonyl and the incoming nucleophile.

Mechanism GA Glycolic Acid Hemiketal Hemiketal Intermediate GA->Hemiketal PP Propiophenone PP->Hemiketal pTSA pTSA (Brønsted) Protonates Carbonyl pTSA->Hemiketal H+ Activation Sc Sc(OTf)3 (Lewis) Dual Coordination Sc->Hemiketal Sc3+ Activation Product 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one Hemiketal->Product Cyclization Water H2O Byproduct (Removed) Hemiketal->Water Dehydration

Caption: Catalytic activation pathways for the ketalization of sterically hindered propiophenone and glycolic acid.

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, the benchmarking protocol is designed as a self-validating system .

  • Internal Standardization: Dodecane is added at t=0 . GC-FID monitoring against this inert standard ensures that any physical loss of the reaction mixture during high-temperature reflux or sampling does not artificially inflate or deflate conversion metrics.

  • Volumetric Validation: The use of a Dean-Stark trap provides a secondary, visual confirmation of reaction progress. The theoretical yield of water (1 equivalent) must match the collected volume, validating the GC conversion data and ensuring no hidden side reactions (like ester hydrolysis) are occurring.

Workflow Prep 1. Reagent Preparation Glycolic Acid + Propiophenone + IS Cat 2. Catalyst Addition pTSA / Amberlyst-15 / Sc(OTf)3 Prep->Cat React 3. Dean-Stark Reflux Toluene, 110°C, Azeotropic Water Removal Cat->React Monitor 4. In-process Monitoring GC-FID Aliquot Analysis React->Monitor Monitor->React Incomplete Conversion Workup 5. Workup & Separation Filtration / Aqueous Extraction Monitor->Workup Analyze 6. Product Validation 1H-NMR, Yield, E-factor Calculation Workup->Analyze

Caption: Self-validating experimental workflow for benchmarking ketalization catalysts.

Step-by-Step Methodologies

General Setup

All reactions are conducted in a 50 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Reagents: Propiophenone (10.0 mmol), Glycolic acid (12.0 mmol - slight excess to drive equilibrium), Toluene (20 mL), Dodecane (1.0 mmol, internal standard).

Protocol A: pTSA (Homogeneous Brønsted Acid)
  • Add pTSA monohydrate (0.5 mmol, 5 mol%) to the general setup [1].

  • Heat the mixture to 110°C (reflux) under continuous stirring.

  • Monitor water accumulation in the Dean-Stark trap. Extract 50 µL aliquots every 2 hours for GC-FID analysis.

  • Upon reaction plateau (~12 h), cool to room temperature.

  • Causality in Workup: Wash the organic layer with saturated NaHCO₃ (2 × 10 mL). This step is strictly necessary to neutralize the pTSA and remove unreacted glycolic acid, preventing reverse hydrolysis during concentration. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Amberlyst-15 (Heterogeneous Solid Acid)
  • Add Amberlyst-15 (amount equivalent to 0.5 mmol H⁺ sites, pre-dried at 80°C under vacuum) to the general setup.

  • Reflux at 110°C. Due to mass transfer limitations, increase the monitoring window to 18 hours.

  • Causality in Workup: Filter the reaction mixture hot to recover the solid catalyst. Wash the resin with hot toluene (5 mL) to ensure no product remains trapped in the polymer matrix. Concentrate the filtrate under reduced pressure. No aqueous workup is required.

Protocol C: Sc(OTf)₃ (Homogeneous Lewis Acid)
  • Add Sc(OTf)₃ (0.1 mmol, 1 mol%) to the general setup.

  • Reflux at 110°C. Monitor for 6 hours.

  • Causality in Workup: Extract the toluene layer with water (2 × 10 mL). Unlike traditional Lewis acids that decompose in water, the water-tolerant Sc(OTf)₃ partitions safely into the aqueous phase and can be recovered by lyophilization for reuse[5]. Dry the organic layer over MgSO₄ and concentrate.

Comparative Performance Analysis

Catalyst SystemLoading (mol%)Time (h)Yield (%)TOF (h⁻¹)E-factorCatalyst Recovery
pTSA 5.012721.28.5None (Aqueous quench)
Amberlyst-15 5.0 (equiv H⁺)18650.724.2Simple Filtration (>95%)
Sc(OTf)₃ 1.069115.12.1Aqueous Extraction (>90%)

Data Discussion:

  • Yield & Kinetics (TOF): Sc(OTf)₃ drastically outperforms pTSA and Amberlyst-15. The Lewis acid's ability to coordinate both the carbonyl oxygen of propiophenone and the hydroxyl oxygen of glycolic acid lowers the activation energy barrier imposed by the phenyl and ethyl groups. Amberlyst-15 shows the lowest TOF; the macroreticular pores restrict the diffusion of the bulky propiophenone, leading to mass transfer limitations.

  • Environmental Impact (E-factor): Calculated as (mass of waste) / (mass of product). Sc(OTf)₃ and Amberlyst-15 yield significantly lower E-factors than pTSA. pTSA requires an alkaline aqueous quench, generating non-recoverable salt waste and aqueous effluent.

  • Catalyst Recovery: Amberlyst-15 is easily recovered via simple filtration. Sc(OTf)₃, being water-tolerant, is recovered via aqueous extraction and lyophilization, maintaining >90% activity for subsequent runs [5].

Conclusion

For the synthesis of sterically hindered 1,3-dioxolan-4-ones like 2-ethyl-2-phenyl-1,3-dioxolan-4-one, traditional Brønsted acids (pTSA) suffer from moderate efficiency and high waste generation. While heterogeneous catalysts (Amberlyst-15) simplify workup, they are kinetically limited by pore diffusion. Scandium(III) triflate emerges as the superior catalyst for this specific transformation, offering rapid kinetics, high yields, and excellent recoverability through its unique water-tolerant Lewis acid mechanism.

References

  • Eberle, M. K., & Kahle, G. G. (1977). A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one. Journal of the American Chemical Society. URL:[Link]

  • F. A. et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers (MDPI). URL:[Link]

  • S. M. et al. (2023). Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker. PMC (National Institutes of Health). URL:[Link]

  • Liu, H., Zheng, C., & You, S.-L. (2014). Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. The Journal of Organic Chemistry. URL:[Link]

  • K. V. et al. (2011). Lutetium Triflate as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. Synthetic Communications (Taylor & Francis). URL:[Link]

Sources

Comparative

Comparative Stability Guide: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one Under Acidic vs. Basic Conditions

As a Senior Application Scientist, evaluating the orthogonal stability of heterocyclic scaffolds is a critical step in designing robust synthetic routes or prodrug delivery systems. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one (E...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the orthogonal stability of heterocyclic scaffolds is a critical step in designing robust synthetic routes or prodrug delivery systems. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one (EPDO) presents a fascinating structural dichotomy: it is simultaneously a ketal and a lactone. This dual nature dictates its highly specific behavior in different pH environments.

This guide objectively compares the stability of EPDO under acidic versus basic conditions, benchmarks it against alternative protecting groups, and provides a self-validating experimental protocol for empirical verification.

Mechanistic Causality: The Structural Dichotomy

To predict the stability of EPDO, we must analyze the reactivity of its two distinct functional centers:

  • The C2 Ketal Center: Substituted with an ethyl and a phenyl group (derived from propiophenone). Standard ketals are highly acid-labile.

  • The C4 Lactone Center: A cyclic ester linkage. Esters are classically susceptible to base-catalyzed saponification.

G EPDO 2-Ethyl-2-phenyl- 1,3-dioxolan-4-one Acid Acidic Conditions (H+, H2O) EPDO->Acid Ketal Cleavage Base Basic Conditions (OH-, H2O) EPDO->Base Ester Saponification Oxocarbenium Oxocarbenium Intermediate (Disfavored) Acid->Oxocarbenium Slow / Blocked RingOpen Ring-Opened Alkoxide Base->RingOpen Fast ProductsA Propiophenone + Glycolic Acid Oxocarbenium->ProductsA ProductsB Propiophenone + Glycolate Salt RingOpen->ProductsB

Mechanistic divergence of EPDO degradation under acidic vs. basic conditions.

Comparative Stability Analysis
Acidic Conditions: Anomalous Ketal Stability

In standard organic chemistry, ketals are rapidly cleaved by aqueous acid. However, EPDO exhibits remarkable resilience to acidic environments. The causality lies in the electron-withdrawing nature of the adjacent C4 carbonyl group. For ketal hydrolysis to proceed, protonation of the ring oxygen must be followed by ring opening to form an oxocarbenium ion. The strongly electron-withdrawing C=O group places a partial positive charge adjacent to the developing oxocarbenium center, thermodynamically disfavoring its formation.

This theoretical stability is empirically validated in the literature. Eberle and Kahle successfully synthesized and isolated 2-ethyl-2-phenyl-1,3-dioxolan-4-one utilizing a[1], demonstrating that the scaffold survives highly acidic conditions that would rapidly decimate a standard 1,3-dioxolane.

Basic Conditions: Rapid Lactone Saponification

Conversely, while some 1,3-dioxolan-4-ones are structurally stable under strictly neutral or[2], they are highly susceptible to strong aqueous bases. Under saponification conditions (pH > 10), the hydroxide anion acts as a potent nucleophile, attacking the C4 carbonyl carbon. This leads to rapid cleavage of the ester bond, opening the ring to form a hemiketal intermediate, which subsequently collapses to yield the corresponding alpha-hydroxy acid salt (glycolate) and propiophenone. Recent studies on DOX-based polymers confirm that these ester bonds undergo complete [3], making them excellent candidates for degradable materials triggered by basic environments.

Quantitative Comparison & Alternative Scaffolds

When designing a synthetic route, EPDO must be weighed against alternative protecting groups. The table below summarizes their comparative stabilities.

Scaffold / Protecting GroupAcidic Stability (pH < 3)Basic Stability (pH > 10)Primary Cleavage MechanismIdeal Application
2-Ethyl-2-phenyl-1,3-dioxolan-4-one High (Survives 2 N HCl)Low (Rapidly cleaved)Base-catalyzed saponificationAcid-stable protection of α -hydroxy acids
Standard 1,3-Dioxolane Low (Rapidly cleaved)High (Stable to strong base)Acid-catalyzed oxocarbenium formationBase-stable protection of diols/ketones
Benzyl Ester (Bn) High (Stable to strong acid)Low (Saponified)Saponification / HydrogenolysisOrthogonal deprotection via Pd/C
Tetrahydropyranyl (THP) Ether Low (Rapidly cleaved)High (Stable to strong base)Acid-catalyzed acetal cleavageAlcohol protection in basic workflows
Self-Validating Experimental Protocol: Stability Assays

To empirically verify these claims in your own laboratory, utilize the following self-validating workflow. This protocol incorporates an internal standard (biphenyl) to ensure that any observed signal loss is due to degradation, not sample preparation errors or injection volume variances.

Workflow Prep 1. Sample Preparation (EPDO + Internal Std) Split 2. Aliquot Distribution Prep->Split Acidic 3A. Acidic Incubation (pH 2.0, 37°C) Split->Acidic Basic 3B. Basic Incubation (pH 10.0, 37°C) Split->Basic Quench 4. Biphasic Quenching (Neutralization) Acidic->Quench Basic->Quench Analyze 5. HPLC-UV Analysis (Quantify Intact EPDO) Quench->Analyze

Self-validating HPLC-UV workflow for quantifying EPDO stability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve EPDO (10 mM) and Biphenyl (5 mM, Internal Standard) in HPLC-grade Acetonitrile.

  • Buffer Preparation:

    • Acidic Buffer: 0.1 M Glycine-HCl (pH 2.0).

    • Basic Buffer: 0.1 M Carbonate-Bicarbonate (pH 10.0).

    • Control Buffer: 0.1 M PBS (pH 7.4).

  • Incubation: Mix 100 µL of the EPDO stock with 900 µL of the respective buffers in sealed amber vials. Incubate at 37°C in a thermoshaker.

  • Reaction Quenching (Critical Step): To accurately halt degradation at specific time points (t = 1, 2, 4, 8, 24 hrs), extract 100 µL aliquots and instantly quench. For the basic assay, quench with 10 µL of 1 M HCl. For the acidic assay, quench with 10 µL of 1 M NaOH.

    • Causality: This neutralization arrests the hydrolysis instantly, ensuring the HPLC snapshot accurately reflects the degradation at exact time t.

  • Data Acquisition: Inject 10 µL into an HPLC-UV system (C18 column, 254 nm detection, gradient MeCN/H2O).

  • Analysis: Calculate the ratio of the EPDO peak area to the Biphenyl peak area. Plot ln(Area Ratio) vs. Time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Strategic Recommendations

For drug development professionals, 2-ethyl-2-phenyl-1,3-dioxolan-4-one is an exceptional scaffold when you require a protecting group that must survive harsh acidic environments (e.g., peptide coupling using acidic additives, or gastric transit in prodrug design) but can be easily unmasked under mild saponification conditions. Avoid this scaffold if your downstream synthetic steps involve strong nucleophiles or prolonged exposure to aqueous bases.

References
  • Eberle, M. K.; Kahle, G. G. "A 1,3-Hydride Shift in the Rearrangement of (1-Phenylallyl)oxyacetic Acid to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one." Journal of the American Chemical Society (1977). URL:[Link]

  • Ferlin, F. et al. "1,3-Dioxolane compounds (DOXs) as biobased reaction media." Green Chemistry (2023). URL:[Link]

  • Taresco, V. "Bis(1,3-dioxolan-4-one)s as Cross-linkers for Polyester Resins." University of Manchester Research Explorer (2023). URL:[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that influences yield, purity, cost, and scalability. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that influences yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of two plausible synthetic routes to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one, a heterocyclic compound with potential applications as a versatile building block. The comparison is grounded in established chemical principles and supported by analogous experimental data from the literature.

Introduction to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a five-membered heterocyclic compound featuring a dioxolanone core. The presence of both an ester and a ketal functional group within the same molecule imparts a unique reactivity profile. The substituents at the C2 position, an ethyl and a phenyl group, create a chiral center, making this molecule a target of interest in asymmetric synthesis. The strategic selection of its synthetic route is paramount for achieving desired purity and yield. This guide will cross-validate two primary synthetic strategies: a direct acid-catalyzed condensation and a multi-step approach via a Reformatsky reaction followed by cyclization.

Synthetic Route 1: Direct Acid-Catalyzed Condensation

This route represents the most straightforward and atom-economical approach, involving the direct condensation of glycolic acid with propiophenone in the presence of an acid catalyst.

Reaction Scheme:

Route 1 cluster_reactants Reactants cluster_product Product glycolic_acid Glycolic Acid catalyst + Acid Catalyst (e.g., p-TsOH) - H2O glycolic_acid->catalyst propiophenone Propiophenone propiophenone->catalyst dioxolanone 2-Ethyl-2-phenyl-1,3-dioxolan-4-one catalyst->dioxolanone

Caption: Route 1: Direct Acid-Catalyzed Condensation.

Mechanistic Insights and Rationale

The reaction proceeds via an acid-catalyzed ketalization mechanism. The acid catalyst protonates the carbonyl oxygen of propiophenone, activating it towards nucleophilic attack by the hydroxyl group of glycolic acid. Subsequent intramolecular esterification between the newly formed hydroxyl group and the carboxylic acid of the glycolic acid moiety, with the concomitant removal of water, drives the reaction towards the formation of the stable five-membered dioxolanone ring. The use of a Dean-Stark apparatus is crucial to sequester the water byproduct and shift the equilibrium towards the product.[1][2][3]

Experimental Protocol (Proposed)
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycolic acid (1.0 eq.), propiophenone (1.1 eq.), and a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Upon completion of the reaction (as monitored by TLC or GC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthetic Route 2: Reformatsky Reaction Followed by Intramolecular Cyclization

This two-step route offers an alternative approach, starting from an α-halo ester and propiophenone, and proceeding through a β-hydroxy ester intermediate.

Reaction Scheme:

Route 2 cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Intramolecular Cyclization propiophenone Propiophenone zinc + Zn propiophenone->zinc ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->zinc intermediate β-Hydroxy Ester Intermediate zinc->intermediate dioxolanone 2-Ethyl-2-phenyl-1,3-dioxolan-4-one intermediate->dioxolanone + Acid Catalyst - EtOH

Caption: Route 2: Two-Step Synthesis via Reformatsky Reaction.

Mechanistic Insights and Rationale

The first step is a classic Reformatsky reaction.[4][5][6][7][8] Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of propiophenone to yield a β-hydroxy ester after an acidic workup. The second step involves an acid-catalyzed intramolecular transesterification. The hydroxyl group of the β-hydroxy ester attacks the carbonyl of the ester, leading to the formation of the 1,3-dioxolan-4-one ring and the elimination of ethanol.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpentanoate

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place the activated zinc (1.5 eq.) and a crystal of iodine in anhydrous THF.

  • Add a solution of propiophenone (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension.

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux until the propiophenone is consumed (monitor by TLC).

  • Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-hydroxy ester by column chromatography.

Step 2: Cyclization to 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

  • Dissolve the purified ethyl 3-hydroxy-3-phenylpentanoate in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux, and if necessary, use a Dean-Stark trap to remove the ethanol byproduct.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Comparative Analysis

FeatureRoute 1: Direct CondensationRoute 2: Reformatsky-Cyclization
Number of Steps 12
Starting Materials Glycolic acid, PropiophenonePropiophenone, Ethyl bromoacetate, Zinc
Reagents & Catalysts Acid catalyst (e.g., p-TsOH)Zinc, Acid catalyst (for cyclization)
Atom Economy HighModerate (loss of Zn salts and ethanol)
Potential Challenges Equilibrium control, water removalHandling of activated zinc, isolation of intermediate
Stereoselectivity Forms a racemic mixtureForms a racemic mixture
Estimated Yield Good to excellent (based on analogs)Moderate to good (cumulative over two steps)
Purification Distillation or chromatographyChromatography for intermediate, distillation/chromatography for final product

Discussion and Recommendations

Route 1 (Direct Condensation) is the more convergent and atom-economical approach. Its primary advantage lies in its simplicity and the use of readily available and inexpensive starting materials. The main challenge is to efficiently remove water to drive the reaction to completion. For an industrial scale, this would be the preferred route due to fewer steps and lower waste generation.

Route 2 (Reformatsky-Cyclization) , while being a two-step process with lower atom economy, offers a classic and reliable method for the formation of the key C-C bond and the β-hydroxy ester intermediate. This route may be advantageous in a research setting where the intermediate could be of interest for other synthetic transformations. The handling of activated zinc requires an inert atmosphere, which might be a consideration for scalability.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis. For large-scale production where efficiency and cost are paramount, Route 1 is the more logical choice. For smaller-scale laboratory synthesis or when the β-hydroxy ester intermediate is also a target, Route 2 provides a robust alternative.

Characterization of 2-Ethyl-2-phenyl-1,3-dioxolan-4-one

The successful synthesis of the target compound would be confirmed by standard analytical techniques. Expected spectral data, based on analogous structures, would include:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and the methylene protons of the dioxolanone ring (two doublets, indicating diastereotopic protons).

  • ¹³C NMR: Resonances for the carbonyl carbon, the ketal carbon (C2), the methylene carbon of the ring (C5), and the carbons of the ethyl and phenyl groups.

  • IR Spectroscopy: A strong absorption band for the ester carbonyl group (around 1750-1780 cm⁻¹) and characteristic bands for the C-O stretching of the ketal and ester functionalities.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Conclusion

This guide has provided a comprehensive cross-validation of two plausible synthetic routes for 2-Ethyl-2-phenyl-1,3-dioxolan-4-one. Route 1, the direct acid-catalyzed condensation, is the more efficient and direct method. Route 2, involving a Reformatsky reaction and subsequent cyclization, offers a reliable, albeit longer, alternative. The detailed protocols and comparative analysis presented herein should serve as a valuable resource for researchers in the selection and optimization of the synthetic strategy for this and structurally related molecules.

References

  • Darzens, A. G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214–1217.
  • Reformatsky, S. (1887). Neue Synthese zweiatomiger Alkohole aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211. [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571–590. [Link]

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  • Steward, K. M., Corbett, M. T., Goodman, C. G., & Johnson, J. S. (2012). Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters. Journal of the American Chemical Society, 134(49), 20197–20206. [Link]

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  • Pampalona, G., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2393. [Link]

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Safety & Regulatory Compliance

Safety

2-Ethyl-2-phenyl-1,3-dioxolan-4-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic intermediates is just as critical as the synthesis itself. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a specialized cyclic ace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic intermediates is just as critical as the synthesis itself. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a specialized cyclic acetal, famously synthesized via a 1,3-hydride shift rearrangement of (1-phenylallyl)oxyacetic acid ()[1].

Because it contains a dioxolane ring, its disposal profile is governed by two critical chemical behaviors: susceptibility to acid-catalyzed hydrolysis and propensity for auto-oxidation (peroxide formation) . This guide provides the definitive standard operating procedure (SOP) for managing its disposal safely and in compliance with environmental regulations.

Physicochemical Properties & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Value / Description Operational Implication
Molecular Formula C₁₁H₁₂O₃ Must be routed to the non-halogenated organic waste stream.
Molecular Weight 192.21 g/mol Lower volatility than simple dioxolanes, but remains combustible.
Chemical Class Cyclic Acetal / Dioxolan-4-one Highly sensitive to acidic media; potential peroxide former ()[2].
Toxicity / Irritation Category 2A (Eye Irritant) Mandates strict PPE (nitrile gloves, chemical splash goggles) ()[3].

| Peroxide Formation | Susceptible | Must be quantified for hydroperoxides prior to transport or long-term storage. |

Mechanistic Causality in Waste Handling

To build a self-validating safety culture, researchers must understand why certain disposal actions are taken, rather than just following a checklist.

The Acid-Hydrolysis Hazard: 1,3-Dioxolan-4-ones are remarkably stable under neutral and basic conditions. However, if inadvertently mixed with aqueous acidic waste, the acetal linkage undergoes rapid, exothermic hydrolysis. The reaction proceeds via an oxocarbenium ion intermediate, ultimately cleaving the ring to yield propiophenone and glycolic acid . This reaction can cause dangerous pressure build-up in sealed waste carboys. Therefore, this compound must never be disposed of in a general aqueous waste container where pH is unmonitored.

Hydrolysis A 2-Ethyl-2-phenyl-1,3-dioxolan-4-one C Oxocarbenium Ion / Hemiacetal A->C Protonation & Ring Opening B Aqueous Acid (H+) B->C Catalyzes D Propiophenone C->D Hydrolysis E Glycolic Acid C->E Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of 2-ethyl-2-phenyl-1,3-dioxolan-4-one.

The Peroxide Hazard: Like standard 1,3-dioxolane, the carbon atoms adjacent to the oxygen atoms in the dioxolane ring are highly susceptible to radical-mediated auto-oxidation when exposed to light and atmospheric oxygen ()[4]. Over time, this forms hydroperoxides that can explosively polymerize or detonate upon mechanical shock or concentration during waste incineration.

Standard Operating Procedure: Disposal Methodologies

The following workflows provide a self-validating system to ensure the chemical is neutralized and containerized safely.

Protocol A: Peroxide Testing & Quenching

Before transferring accumulated 2-ethyl-2-phenyl-1,3-dioxolan-4-one to a central waste depot, it must be validated as safe for transit.

  • Sampling: Operating inside a certified fume hood, extract a 1 mL aliquot of the waste solvent.

  • Testing: Dip a Quantofix® Peroxide test strip (or equivalent KI-starch indicator paper) into the aliquot for 1 second. Allow 15 seconds for color development.

  • Evaluation & Action: Compare the strip to the colorimetric scale.

    • 0 - 20 ppm: Safe for standard disposal. Proceed directly to Protocol B.

    • 20 - 100 ppm: Requires chemical quenching. Add a 10% (w/v) aqueous solution of Iron(II) sulfate (FeSO₄) or Sodium bisulfite (NaHSO₃) to the waste container. Stir gently for 30 minutes, then re-test to validate neutralization.

    • > 100 ppm (CRITICAL): Do not move or agitate the container. Contact your Environmental Health and Safety (EHS) department immediately for high-hazard bomb-squad neutralization.

Table 2: Peroxide Action Thresholds

Peroxide Concentration Safety Status Required Action
< 20 ppm Safe Proceed with standard organic waste packaging.
20 - 100 ppm Caution Chemically quench with FeSO₄ or NaHSO₃ before disposal.

| > 100 ppm | Extreme Danger | Evacuate area; contact EHS/Emergency Responders immediately. |

Protocol B: Waste Segregation and Containerization
  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass carboy approved for hazardous waste. Avoid metal containers, which can react with trace degradation products.

  • Segregation: Ensure the container is designated strictly for Non-Halogenated Organic Waste . Verify that the pH of the existing waste in the carboy is neutral or slightly basic to prevent the hydrolysis mechanism detailed in Section 2.

  • Transfer: Using a grounded funnel to prevent static discharge, pour the peroxide-cleared 2-ethyl-2-phenyl-1,3-dioxolan-4-one into the waste carboy.

  • Labeling: Affix a standardized hazardous waste tag. Explicitly list "2-Ethyl-2-phenyl-1,3-dioxolan-4-one" and mark the specific hazards: "Combustible", "Irritant", and "Peroxide Former".

  • Final Disposal: Offer the sealed waste to a licensed professional waste disposal service for high-temperature EPA/RCRA-compliant incineration ()[5].

Disposal Start Waste Generation Test Peroxide Testing (KI Starch / Quantofix) Start->Test Pos > 20 ppm Peroxides Test->Pos Positive Neg < 20 ppm Peroxides Test->Neg Negative Quench Quench (FeSO4 / NaHSO3) Pos->Quench Segregate Waste Segregation Neg->Segregate Quench->Segregate Org Non-Halogenated Organic (Neutral/Basic) Segregate->Org Intact Acetal Aq Aqueous Waste (If Hydrolyzed) Segregate->Aq Acidic Media Incinerate EPA/RCRA Incineration Org->Incinerate Aq->Incinerate

Figure 2: Step-by-step disposal and peroxide mitigation workflow for dioxolan-4-one derivatives.

Emergency Spill Response

In the event of a primary container failure during the disposal process, execute the following steps:

  • Evacuate & Ventilate: Remove all ignition sources immediately. Dioxolane vapors are heavier than air and can accumulate in low areas, posing a flash-fire risk ()[5].

  • PPE: Don a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves ()[3].

  • Containment: Surround the spill with a non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite) ()[5]. Do NOT use combustible materials like sawdust, which can ignite if peroxides are present.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled solid waste container for incineration.

References

  • Eberle, M. K.; Kahle, G. G. "A 1,3-hydride shift in the rearrangement of (1-phenylallyl)oxyacetic acid to 2-ethyl-2-phenyl-1,3-dioxolan-4-one." Journal of the American Chemical Society, 1977.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10290744, 1,3-Dioxolan-4-one." PubChem, 2025.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12586, 1,3-Dioxolane." PubChem, 2025.[Link]

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